Trimethadione
Beschreibung
Eigenschaften
IUPAC Name |
3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJRGCIQBGHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021396 | |
| Record name | Trimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L | |
| Record name | SID49640650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127-48-0 | |
| Record name | Trimethadione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethadione [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethadione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GV3H6FQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 °C | |
| Record name | Trimethadione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimethadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of Trimethadione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethadione, an anticonvulsant agent, has historically been used in the management of absence seizures. Its therapeutic effect is primarily attributed to its action on the central nervous system, specifically through the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, with a focus on its molecular targets and the downstream effects on neuronal signaling. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuropharmacology.
Primary Mechanism of Action: Inhibition of T-type Calcium Channels
The principal mechanism by which this compound exerts its anticonvulsant effects is through the inhibition of low-voltage-activated (LVA) T-type calcium channels.[1][2][3] These channels are critical in regulating neuronal excitability, particularly in the thalamocortical circuitry, which is implicated in the generation of absence seizures.[1][2][4][5]
Role of T-type Calcium Channels in Absence Seizures
T-type calcium channels, especially the CaV3.1 subtype, are densely expressed in thalamic neurons.[5] They are responsible for generating low-threshold calcium spikes, which lead to burst firing of neurons. This rhythmic burst firing in the thalamocortical network is a hallmark of the spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1] By inhibiting these channels, this compound reduces the likelihood of these pathological oscillations.[1][2]
The Active Metabolite: Dimethadione
This compound is metabolized in the liver to its active metabolite, dimethadione (DMO).[1] DMO is a more potent inhibitor of T-type calcium currents and has a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect.[1] Studies on rodent thalamocortical slices have demonstrated the order of effectiveness in blocking T-type calcium currents as: dimethadione ≥ ethosuximide >> this compound.
Quantitative Data on T-type Calcium Channel Inhibition
While the qualitative effects of this compound and dimethadione on T-type calcium channels are well-established, specific IC50 values for the individual CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3) are not extensively reported in publicly available literature. The following table summarizes the known quantitative and qualitative data.
| Compound | Target | IC50/Effectiveness | Species/Preparation | Reference(s) |
| This compound | T-type Calcium Channels | Less potent than Dimethadione and Ethosuximide | Rodent Thalamic Neurons | |
| Dimethadione | T-type Calcium Channels | More potent than or equal to Ethosuximide | Rodent Thalamic Neurons |
Potential Secondary Mechanisms of Action
While the primary mechanism of this compound is the blockade of T-type calcium channels, other potential, less characterized, mechanisms have been suggested.
GABAergic System
Some literature suggests that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] However, concrete quantitative data, such as effects on GABA-A receptor currents or binding affinities, are lacking.
Glutamatergic System
A potential reduction in the activity of the excitatory neurotransmitter glutamate has also been proposed as a contributing factor to this compound's anticonvulsant properties.[1] As with the GABAergic system, direct, quantitative evidence for this mechanism is limited.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Detailed below are generalized protocols for key experimental approaches.
In Vitro Electrophysiology: Thalamocortical Slice Preparation and Recording
This protocol is fundamental for studying the effects of this compound on neuronal activity in the thalamocortical circuit.
Objective: To record T-type calcium currents and neuronal firing patterns in thalamic neurons and assess the inhibitory effects of this compound and dimethadione.
Methodology:
-
Slice Preparation:
-
Rodents (e.g., rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Thalamocortical slices (typically 250-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are performed on visually identified thalamic neurons.
-
To isolate T-type calcium currents, other voltage-gated channels (e.g., sodium and potassium channels) are blocked using specific pharmacological agents (e.g., tetrodotoxin, Cs+).
-
A specific voltage protocol is applied to the neuron to elicit T-type calcium currents. This typically involves holding the neuron at a hyperpolarized potential (e.g., -90 mV) to allow for the recovery of T-type channels from inactivation, followed by a depolarizing step to activate the channels.
-
-
Drug Application:
-
A baseline recording of T-type calcium currents is established.
-
This compound or dimethadione is bath-applied at various concentrations.
-
The effect of the drug on the amplitude and kinetics of the T-type calcium current is recorded and analyzed to determine parameters like IC50.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SMPDB [smpdb.ca]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Modulation of T-type Calcium Channels by Trimethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethadione, an oxazolidinedione anticonvulsant, has historically been used in the treatment of absence (petit mal) seizures, particularly those refractory to other medications.[1][2] Its therapeutic effect is primarily attributed to its modulation of low-voltage-activated (LVA) T-type calcium channels.[1][3] This technical guide provides a comprehensive overview of the interaction between this compound and its active metabolite, dimethadione, with T-type calcium channels. It details the mechanism of action, presents available quantitative data, outlines experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows.
T-type calcium channels, comprising the subtypes CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), are key players in regulating neuronal excitability and are particularly abundant in thalamic neurons.[3][4] They are integral to the generation of thalamocortical oscillations, and their dysregulation is a hallmark of absence seizures, which are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG).[1][5] this compound exerts its anticonvulsant effect by reducing T-type calcium currents in these thalamic neurons, thereby dampening the abnormal rhythmicity.[1][6]
Mechanism of Action
This compound is rapidly absorbed and metabolized in the liver to its active demethylated form, dimethadione.[4][7] Dimethadione is a more potent blocker of T-type calcium currents than this compound itself and has a significantly longer half-life, contributing substantially to the therapeutic effect.[7][8] The primary mechanism of action for both compounds is the inhibition of voltage-dependent T-type calcium channels.[1][6] This inhibition raises the threshold for the burst firing of thalamic neurons, which is crucial for the generation of the spike-and-wave discharges seen in absence seizures.[1][5] By reducing these currents, this compound and dimethadione effectively suppress the hypersynchronization of neuronal firing within the thalamocortical circuit.[3]
Quantitative Data: Inhibition of T-type Calcium Channels
While the qualitative effects of this compound and dimethadione on T-type calcium channels are well-documented, specific IC50 values for each subtype (CaV3.1, CaV3.2, and CaV3.3) are not consistently reported in publicly available literature. However, studies have consistently shown that dimethadione is a more effective blocker of T-type currents than the parent drug, this compound.[8] The following table summarizes the known inhibitory characteristics.
| Compound | Target | Effect | Potency (IC50) | Reference |
| This compound | T-type Calcium Channels | Reduces T-type calcium currents | Less potent | [8] |
| Dimethadione | T-type Calcium Channels | Reduces T-type calcium currents | More potent | [8] |
Experimental Protocols
The primary technique for characterizing the effects of compounds like this compound on T-type calcium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in living cells.
Protocol: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents in HEK-293 Cells Expressing CaV3.x Channels
This protocol outlines the general procedure for assessing the inhibitory effects of this compound and dimethadione on T-type calcium channel subtypes heterologously expressed in Human Embryonic Kidney (HEK-293) cells.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with plasmids encoding the desired human T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent marker (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Drug Solutions: Prepare stock solutions of this compound and dimethadione in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope equipped with fluorescence to identify GFP-positive cells.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane of a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV to ensure the availability of T-type channels for opening.
-
Record T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms).
-
To assess the effect of the compounds, first record baseline currents in the external solution. Then, perfuse the cell with the external solution containing the desired concentration of this compound or dimethadione and record the currents again after a stable effect is reached.
4. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves before and after drug application.
-
To determine the IC50 value, apply a range of drug concentrations and measure the percentage of current inhibition at a specific voltage (e.g., the voltage that elicits the peak current).
-
Fit the concentration-response data to the Hill equation to calculate the IC50.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulating T-type Calcium Channel Activity
T-type calcium channel activity is not only modulated by direct channel blockers like this compound but is also subject to regulation by various intracellular signaling pathways. These pathways can influence channel expression, trafficking, and gating properties. Understanding these pathways is crucial for a complete picture of T-type channel function in both physiological and pathological states.
Key signaling pathways known to modulate T-type channels include those involving G-protein coupled receptors (GPCRs), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Caption: Upstream and downstream signaling pathways modulating T-type calcium channel activity.
Experimental Workflow for In Vitro Screening of T-type Channel Modulators
The following diagram illustrates a typical workflow for the in vitro screening and characterization of potential T-type calcium channel modulators like this compound.
Caption: A typical workflow for in vitro screening of T-type calcium channel modulators.
Conclusion
This compound and its more potent metabolite, dimethadione, effectively modulate T-type calcium channels, a key mechanism in their efficacy against absence seizures. While specific quantitative data on their interaction with individual CaV3 subtypes remains an area for further investigation, the experimental protocols and workflows outlined in this guide provide a robust framework for such studies. A deeper understanding of the intricate signaling pathways that regulate T-type channel function will be instrumental in the development of more targeted and effective therapies for epilepsy and other neurological disorders where these channels play a critical role. The continued application of techniques like patch-clamp electrophysiology will be essential in elucidating the precise molecular interactions and unlocking the full therapeutic potential of modulating T-type calcium channels.
References
- 1. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonlinearities between inhibition and T-type calcium channel activity bidirectionally regulate thalamic oscillations | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-type calcium channel regulation by specific G-protein betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Trimethadione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of Trimethadione, an oxazolidinedione anticonvulsant. Historically significant in the management of epilepsy, its use is now limited due to a considerable side-effect profile. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical evaluation methodologies, and clinical and safety profiles, presenting quantitative data and experimental protocols for the intended scientific audience.
Mechanism of Action
This compound's primary anticonvulsant effect is mediated through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] Absence seizures are characterized by abnormal, synchronized, and rhythmic spike-and-wave discharges in the thalamocortical circuit.[1] T-type calcium channels are crucial for generating the rhythmic burst firing of neurons that underlies these discharges.[2][3] By blocking these channels, this compound raises the threshold for neuronal firing, thereby dampening the abnormal rhythmicity and inhibiting the transmission of seizure activity between the thalamus and the cortex.[1][4] The active metabolite, dimethadione, is more potent in this action than the parent drug.[5] Some evidence also suggests that this compound may modulate neurotransmitter systems, potentially by enhancing the activity of the inhibitory neurotransmitter GABA and reducing excitatory neurotransmission, though this is less well-characterized than its primary effect on calcium channels.[2]
Figure 1: Mechanism of Action of this compound.
Pharmacological Profile
Pharmacokinetics
This compound is rapidly absorbed after oral administration and undergoes hepatic demethylation to its primary active metabolite, dimethadione (DMO).[2][6] DMO is largely responsible for the therapeutic effect and possesses a significantly longer half-life than the parent compound.[2] Excretion occurs primarily via the kidneys as DMO.[6] While detailed human pharmacokinetic parameter values (Cmax, Tmax, AUC) are not consistently reported in modern literature, the key characteristics are summarized below.
| Parameter | Value | Species | Source |
| Absorption | Rapidly absorbed from the GI tract | Human | [2] |
| Protein Binding | ~90% | Human | [1] |
| Metabolism | Hepatic N-demethylation to dimethadione (active) | Human | [2] |
| Half-life (t½) | 12-24 hours (this compound) | Human | [7] |
| 6-13 days (Dimethadione) | Human | [7] | |
| Elimination | Primarily renal (as Dimethadione) | Human | [6] |
| Tmax (Dimethadione) | Delayed when administered as this compound vs. Dimethadione | Dog | [8] |
| t½ (this compound) | ~3 hours | Rat | [6] |
Table 1: Summary of Pharmacokinetic Parameters for this compound.
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by its anticonvulsant activity, particularly against absence seizures. This is demonstrated in preclinical models such as the pentylenetetrazol (PTZ)-induced seizure model, which is considered predictive for this seizure type.[7] The therapeutic effect is most effective when plasma concentrations of its active metabolite, dimethadione, are maintained above a certain threshold.
| Parameter | Value/Observation | Model System | Source |
| Primary Effect | Anticonvulsant (Anti-absence seizure) | Human | [3] |
| Effective Concentration | Dimethadione concentration > 700 µg/mL | Human | [7] |
| Preclinical Efficacy | Effective in blocking PTZ-induced seizures | Rodent | [7] |
| Relative Potency | Dimethadione ≥ Ethosuximide >> this compound | In vitro (Thalamocortical Slices) | [5] |
Table 2: Summary of Pharmacodynamic Properties of this compound.
Preclinical Evaluation
The primary preclinical model for assessing the anti-absence seizure activity of compounds like this compound is the pentylenetetrazol (PTZ)-induced seizure test. PTZ is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures in rodents.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol outlines a standard procedure for evaluating the anticonvulsant efficacy of a test compound in the acute PTZ seizure model in mice.
1. Animals:
-
Male Swiss albino mice (or other appropriate strain) weighing 20-25 g are used.
-
Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.9% saline, distilled water with 0.5% Tween 80)
-
Pentylenetetrazol (PTZ), dissolved in 0.9% saline.
-
Administration tools (syringes, gavage needles).
-
Observation chambers (transparent plexiglass cages).
-
Stopwatch.
3. Procedure:
-
Grouping and Dosing: Animals are randomly assigned to groups (n=8-12 per group), including a vehicle control group and several test compound dose groups.
-
Compound Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ challenge (typically 30-60 minutes for i.p. administration).[9]
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85-100 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[10]
-
Observation: Immediately after PTZ injection, each animal is placed in an individual observation chamber and observed for a period of 30-60 minutes.[10][11]
-
Endpoint Measurement: The primary endpoints are recorded for each animal:
-
Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized clonic seizure: The time to the onset of a seizure characterized by loss of righting reflex and clonic convulsions of the limbs.
-
Incidence of tonic-clonic seizures and mortality: The number of animals in each group exhibiting tonic hindlimb extension and the number that die within the observation period.
-
4. Data Analysis:
-
The latencies to seizure onset are compared between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
The percentage of animals protected from seizures and mortality in each group is calculated.
-
The ED50 (the dose required to protect 50% of the animals from a specific seizure endpoint) can be calculated using probit analysis.
Figure 2: Experimental Workflow for the PTZ-Induced Seizure Model.
Clinical and Safety Profile
Clinical Indications and Dosage
This compound is indicated for the control of absence (petit mal) seizures that are refractory to treatment with other drugs.[4][12] Due to its significant potential for toxicity, it is considered a second- or third-line agent.[7] The drug was largely discontinued from the market in 1995, though it remained available for a small number of patients through a compassionate use program for some years.[12][13]
-
Adult Dosage: 0.9 to 2.4 grams daily, administered orally in 3 or 4 divided doses. Therapy is typically initiated at 0.9 grams/day and titrated upwards at weekly intervals.
Safety and Toxicology
This compound is associated with a wide range of adverse effects, some of which are severe and potentially fatal. Strict medical supervision is mandatory during therapy.
| System/Class | Adverse Effects |
| Dermatologic | Skin rash (can progress to exfoliative dermatitis or Stevens-Johnson syndrome) |
| Hematologic | Neutropenia, leukopenia, agranulocytosis, thrombocytopenia, pancytopenia, aplastic anemia (potentially fatal) |
| Hepatic | Hepatitis, liver damage |
| Renal | Nephrotoxicity, nephrotic syndrome |
| Ocular | Hemeralopia (day blindness), photophobia |
| Neurological | Drowsiness, dizziness, headache, increased irritability, precipitation of grand mal seizures |
| Gastrointestinal | Nausea, vomiting, abdominal distress |
| Teratogenicity | Fetal this compound Syndrome: Causes facial dysmorphism, cardiac defects, intrauterine growth restriction, and cognitive impairment. High rate of fetal loss. |
Table 3: Major Adverse Effects Associated with this compound.
Drug Interactions: this compound's metabolism can be affected by drugs that induce or inhibit hepatic enzymes (e.g., CYP2E1, CYP3A4).[1] Co-administration with other central nervous system depressants can potentiate sedative effects. A comprehensive review of potential drug-drug interactions is necessary before initiating therapy.
Conclusion
This compound is an anticonvulsant with a well-defined mechanism of action involving the inhibition of T-type calcium channels in the thalamocortical circuit. Its rapid metabolism to the more potent and long-acting metabolite, dimethadione, is a key feature of its pharmacokinetic profile. While effective for refractory absence seizures, its clinical utility is severely limited by a significant and serious adverse effect profile, including a high risk of teratogenicity. For drug development professionals, this compound serves as an important historical benchmark and a classic example of a T-type calcium channel blocker, illustrating both the therapeutic potential and the safety challenges associated with this target class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Comparative pharmacokinetic study of this compound and dimethadione for lysis of pancreatic stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. A Patient‐Centric Model for Discontinuation of a Single‐Sourced Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epilepsy.com [epilepsy.com]
The Rise and Fall of a Pioneer: A Technical History of Oxazolidinedione Anticonvulsants
For decades, the oxazolidinedione class of anticonvulsant drugs, primarily represented by trimethadione and paramethadione, held a significant place in the therapeutic arsenal against absence seizures. This in-depth technical guide explores the historical development of these pioneering compounds, from their synthesis and preclinical evaluation to their clinical application and eventual decline. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the evolution of antiepileptic therapies.
Introduction: Addressing a Therapeutic Void
Prior to the mid-20th century, treatment options for "petit mal" epilepsy, now known as absence seizures, were limited and often ineffective. The discovery of the oxazolidinediones marked a significant milestone, offering the first specific and effective therapy for this seizure type. This compound (3,5,5-trimethyloxazolidine-2,4-dione) was introduced in 1946, followed shortly by its analogue, paramethadione (5-ethyl-3,5-dimethyl-2,4-oxazolidinedione), which was approved in 1949.[1] These compounds ushered in a new era of targeted therapy for epilepsy, demonstrating that anticonvulsant activity could be tailored to specific seizure manifestations.
Synthesis and Chemical Properties
The core structure of these anticonvulsants is the 2,4-oxazolidinedione ring. The synthesis of this compound involves a two-step process. First, 5,5-dimethyloxazolidine-2,4-dione is synthesized through the cyclocondensation of an ester of 2-hydroxyisobutyric acid with urea.[2] The second step involves the methylation of the 5,5-dimethyloxazolidine-2,4-dione intermediate, typically using a methylating agent like dimethylsulfate, to yield the final this compound product.[2]
Experimental Protocol: Synthesis of this compound (General Method)
Step 1: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione
-
An ester of 2-hydroxyisobutyric acid is reacted with urea in the presence of a suitable solvent and catalyst.
-
The reaction mixture is heated under reflux for a specified period to facilitate the cyclocondensation reaction.
-
Upon completion, the reaction mixture is cooled, and the crude 5,5-dimethyloxazolidine-2,4-dione is isolated, typically by precipitation or extraction.
-
The crude product is then purified by recrystallization.
Step 2: Methylation to form 3,5,5-Trimethyloxazolidine-2,4-dione (this compound)
-
The purified 5,5-dimethyloxazolidine-2,4-dione is dissolved in an appropriate solvent.
-
A methylating agent, such as dimethylsulfate, is added to the solution.
-
The reaction is carried out under controlled temperature and pH conditions to ensure selective N-methylation.
-
After the reaction is complete, the this compound product is isolated and purified using standard laboratory techniques such as extraction, distillation, or crystallization.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary based on the scale and specific laboratory procedures.
Preclinical Evaluation and Mechanism of Action
The anticonvulsant activity of oxazolidinediones was primarily evaluated in animal models of absence seizures, most notably the pentylenetetrazol (PTZ)-induced seizure test. This model was instrumental in identifying compounds effective against non-convulsive seizures.
Mechanism of Action: Targeting T-type Calcium Channels
The primary mechanism of action of oxazolidinedione anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][3] These channels are crucial in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1] By blocking these channels, this compound and paramethadione disrupt the abnormal thalamocortical rhythmicity, thereby preventing the occurrence of absence seizures.[3]
Signaling Pathway: Inhibition of Thalamocortical Oscillations
Experimental Protocol: Patch-Clamp Electrophysiology for T-type Calcium Channel Inhibition
-
Cell Preparation: Isolate thalamic neurons from an appropriate animal model (e.g., rat or mouse).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration on a selected neuron.
-
Voltage Protocol: Hold the neuron at a hyperpolarized membrane potential (e.g., -90 mV) to ensure T-type calcium channels are in a closed, available state. Apply a depolarizing voltage step (e.g., to -40 mV) to elicit an inward T-type calcium current.
-
Drug Application: After obtaining a stable baseline recording of the T-type calcium current, perfuse the bath with a solution containing the oxazolidinedione compound (e.g., this compound) at a known concentration.
-
Data Acquisition and Analysis: Record the T-type calcium current in the presence of the drug. Compare the peak current amplitude before and after drug application to quantify the degree of inhibition. A reduction in the inward current amplitude indicates a blockade of the T-type calcium channels.
Preclinical Anticonvulsant Activity
Clinical Efficacy and Adverse Effects
This compound and paramethadione were highly effective in controlling absence seizures. However, their clinical use was hampered by a significant burden of adverse effects.
Clinical Efficacy in Absence Seizures
Historical clinical studies demonstrated the remarkable efficacy of this compound in patients with "petit mal" epilepsy. While precise seizure reduction percentages from these early trials are not consistently reported in a standardized manner, the introduction of this compound was considered a major therapeutic advance. Paramethadione was developed as an alternative with a potentially better side-effect profile, although it was generally considered slightly less effective than this compound.[1]
Adverse Effect Profile
The clinical utility of oxazolidinediones was ultimately limited by their significant and sometimes severe side effects.
| Adverse Effect Category | Specific Manifestations | Incidence Notes |
| Neurological | Drowsiness, sedation, hemeralopia (day blindness), photophobia, vertigo, irritability. | Common, often dose-related. |
| Dermatological | Morbilliform or acneiform skin rashes. | Can be a sign of hypersensitivity. |
| Hematological | Neutropenia, agranulocytosis, aplastic anemia. | Serious and potentially fatal, requiring regular blood monitoring. |
| Renal | Nephrotic syndrome. | A serious complication leading to proteinuria and edema. |
| Teratogenicity | Fetal this compound syndrome, characterized by developmental delays, craniofacial abnormalities, and other congenital defects. | A major reason for the discontinuation of their use, especially in women of childbearing potential. |
Note: The incidence rates from early clinical trials are not well-documented by modern standards.
The Decline of the Oxazolidinediones
The significant toxicity profile of this compound and paramethadione, particularly the risk of serious hematological and renal complications, as well as their teratogenicity, led to a gradual decline in their use. The development of safer and equally effective medications for absence seizures, such as the succinimides (e.g., ethosuximide) and valproic acid, further marginalized the oxazolidinediones. By the late 20th century, they were largely considered obsolete for first-line therapy and were eventually withdrawn from the market in many countries.
Logical Relationship: Developmental Timeline of Oxazolidinedione Anticonvulsants
Conclusion: A Legacy of Innovation and Caution
The oxazolidinedione anticonvulsants represent a pivotal chapter in the history of epilepsy treatment. They were the first drugs to demonstrate targeted efficacy against a specific seizure type, paving the way for a more nuanced approach to antiepileptic drug development. While their clinical use was ultimately curtailed by a challenging safety profile, the story of the oxazolidinediones serves as a crucial lesson in the balance between efficacy and toxicity in pharmacotherapy. Their mechanism of action, the inhibition of T-type calcium channels, remains a valid and important target for the development of new antiepileptic drugs. The legacy of the oxazolidinediones is therefore one of both therapeutic innovation and a cautionary tale that continues to inform modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5,5-TRIMETHYLOXAZOLIDINE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dimethadione: A Technical Guide to the Active Metabolite of Trimethadione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological role of dimethadione (DMO), the primary active metabolite of the anticonvulsant drug trimethadione (TMO). For decades, this compound has been recognized for its efficacy in treating absence seizures. However, it is now understood that its therapeutic actions are largely mediated by its N-demethylated metabolite, dimethadione. This document delves into the core aspects of dimethadione's function, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its implicated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of this critical molecule and informing future research endeavors.
Introduction: The Emergence of Dimethadione as the Key Player
This compound, an oxazolidinedione anticonvulsant, has historically been used for the management of absence seizures, a type of generalized epilepsy.[1] It is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver.[2] The primary metabolic pathway is N-demethylation to form dimethadione (5,5-dimethyl-2,4-oxazolidinedione).[3]
Crucially, dimethadione is not an inactive byproduct but a potent anticonvulsant in its own right, contributing significantly to the overall therapeutic effect of this compound administration.[1] This is underscored by its considerably longer elimination half-life compared to its parent compound, leading to its accumulation in the body and sustained anticonvulsant action.[1] In fact, the therapeutic efficacy of this compound treatment is often correlated with achieving a plasma concentration of dimethadione above 700 μg/mL.[4] In vitro studies have demonstrated that dimethadione is a more potent anticonvulsant than this compound itself.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacokinetics and efficacy of this compound and its active metabolite, dimethadione.
Table 1: Comparative Pharmacokinetic Parameters of this compound (TMO) and Dimethadione (DMO) in Beagle Dogs Following Oral Administration
| Parameter | This compound (TMO) | Dimethadione (DMO) |
| Dose | 1.11 g (7.7 mM) | 1.0 g (7.7 mM) |
| Tmax (hours) | Very short | Longer than TMO |
| Cmax | Not significantly different from DMO | Not significantly different from TMO |
| AUC | Not significantly different from DMO | Not significantly different from TMO |
| t1/2 (half-life) | Not significantly different from DMO | Not significantly different from TMO |
Data sourced from a comparative pharmacokinetic study in beagle dogs.[1]
Table 2: Anticonvulsant Efficacy of this compound in Rodent Seizure Models
| Model | Animal | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mice | Intraperitoneal | 627 |
Core Mechanism of Action: Targeting T-Type Calcium Channels
The primary mechanism underlying the anticonvulsant activity of dimethadione is the modulation of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[1][6] These channels are crucial for the generation of the characteristic spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[7]
By blocking these T-type calcium channels, dimethadione reduces the influx of calcium into thalamic neurons. This, in turn, dampens the abnormal rhythmic burst firing of these neurons that drives the hypersynchronous activity in thalamocortical circuits, ultimately suppressing seizure activity.[6]
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments used to characterize the anticonvulsant properties of dimethadione.
In Vivo Seizure Models
4.1.1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
-
Apparatus: A rodent shocker capable of delivering a constant alternating current.
-
Procedure:
-
Administer the test compound (e.g., dimethadione) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal).
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.[8]
-
4.1.2. Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures. Pentylenetetrazol is a GABA-A receptor antagonist.[9]
-
Apparatus: Standard animal cages for observation.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
-
In Vitro Electrophysiology
4.2.1. Whole-Cell Patch-Clamp Recording of T-Type Calcium Currents
This technique allows for the direct measurement of the effect of dimethadione on T-type calcium channels in isolated neurons.
-
Preparation: Dissociated thalamic neurons are prepared from rodent brain tissue and cultured on coverslips.
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. Barium is often used as the charge carrier to enhance the current and block potassium channels.
-
Internal (Pipette) Solution (in mM): e.g., 110 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3. Cesium is used to block potassium channels from the inside.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane of a neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing a whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -90 mV) to keep the T-type channels in a closed, available state.
-
Voltage steps are applied to elicit T-type calcium currents (e.g., steps from -90 mV to -30 mV).
-
Dimethadione is applied to the external solution, and the change in the amplitude of the T-type current is measured to determine the inhibitory effect.[4][10]
-
Signaling Pathways and Molecular Interactions
The anticonvulsant effect of dimethadione is initiated by its interaction with T-type calcium channels. The subsequent downstream signaling events are complex and involve interplay with other neurotransmitter systems, particularly the GABAergic system.
T-Type Calcium Channel Blockade and Downstream Effects
Dimethadione's primary mechanism of action.
Blockade of T-type calcium channels by dimethadione directly leads to a reduction in calcium influx into thalamic neurons. This decrease in intracellular calcium dampens the low-threshold calcium spike that is critical for initiating burst firing, a hallmark of thalamocortical oscillations during absence seizures. The reduction in burst firing leads to the suppression of seizure activity. Furthermore, the decrease in calcium influx can lead to reduced activation of the calcium-dependent phosphatase, calcineurin. Calcineurin is known to regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), which plays a role in neuronal plasticity and gene expression.[11]
Crosstalk with the GABAergic System
There is significant interplay between T-type calcium channels and the GABAergic system in the thalamus.
Interaction between GABAergic signaling and T-type calcium channels.
GABAergic inhibition, through GABA-A receptors, causes hyperpolarization of the thalamic neuron's membrane. This hyperpolarization is crucial for removing the inactivation of T-type calcium channels, thereby making them available for activation upon subsequent depolarization. This interplay is a key element in the generation of rhythmic thalamocortical activity. While dimethadione's primary action is on T-type channels, by modulating the overall excitability of these circuits, it indirectly influences the dynamics of GABAergic neurotransmission. Some evidence also suggests that this compound may enhance the activity of the inhibitory neurotransmitter GABA, which would further contribute to its anticonvulsant effects.[1]
Experimental Workflow for Characterizing a Novel T-Type Calcium Channel Blocker
A typical workflow for preclinical evaluation.
The development and characterization of novel anticonvulsants targeting T-type calcium channels, inspired by the action of dimethadione, typically follows a structured preclinical workflow. This begins with in vitro screening to confirm the compound's activity and selectivity, followed by in vivo studies to assess its efficacy in established seizure models and to determine its pharmacokinetic profile.
Conclusion
Dimethadione, the active metabolite of this compound, plays a central and indispensable role in the anticonvulsant therapy of absence seizures. Its primary mechanism of action, the blockade of T-type calcium channels in thalamic neurons, is well-established and provides a clear rationale for its therapeutic efficacy. The longer half-life of dimethadione compared to its parent compound ensures sustained therapeutic levels, making it the key mediator of this compound's clinical effects. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a robust framework for understanding and further investigating the pharmacology of dimethadione and for the development of novel, more specific T-type calcium channel blockers for the treatment of epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. Future research should focus on elucidating the precise molecular interactions of dimethadione with T-type channel subtypes and further exploring the downstream consequences of its modulatory actions.
References
- 1. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pharmacology and drug discovery for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct inhibition of T-type calcium channels by the endogenous cannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of calcineurin signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Trimethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethadione, an oxazolidinedione derivative, is an anticonvulsant medication historically used in the management of absence (petit mal) seizures, particularly those refractory to other treatments.[1][2][3] Although its use has diminished with the advent of newer antiepileptic drugs with more favorable safety profiles, this compound remains a significant compound for research into the mechanisms of epilepsy and the function of T-type calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, mechanism of action, and detailed experimental protocols relevant to its study.
Chemical Structure and Identification
This compound is chemically known as 3,5,5-trimethyl-1,3-oxazolidine-2,4-dione.[4] Its structure is characterized by a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 4, and methyl groups at positions 3, 5, and 5.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | [4] |
| CAS Number | 127-48-0 | [4] |
| Molecular Formula | C₆H₉NO₃ | [4] |
| Molecular Weight | 143.14 g/mol | [4] |
| Synonyms | Tridione, Troxidone | [4][5] |
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [6] |
| Melting Point | 45-47 °C | [7] |
| Solubility | Soluble in water, freely soluble in diethyl ether, very soluble in ethanol (95%) and chloroform. | [7] |
| logP | 0 | [1] |
| pKa | Not available | |
| Physical State | Solid | [6] |
Spectroscopic Data
The structural elucidation and confirmation of this compound can be achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.0 | Singlet | N-CH₃ |
| ¹H | ~1.5 | Singlet | C(5)-(CH₃)₂ |
| ¹³C | ~175 | - | C=O (C4) |
| ¹³C | ~155 | - | C=O (C2) |
| ¹³C | ~80 | - | C(5) |
| ¹³C | ~25 | - | N-CH₃ |
| ¹³C | ~23 | - | C(5)-(CH₃)₂ |
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Fragmentation of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 143 | High | [M]⁺ (Molecular ion) |
| 128 | Moderate | [M - CH₃]⁺ |
| 58 | High | [C₂H₄NO]⁺ |
| 59 | Moderate | [C₂H₅NO]⁺ |
Based on typical EI-MS fragmentation patterns.[4]
Mechanism of Action
This compound exerts its anticonvulsant effects primarily by acting as a T-type calcium channel blocker.[1][8] These low-voltage activated calcium channels are highly expressed in thalamic neurons and are crucial for the generation of the rhythmic spike-and-wave discharges characteristic of absence seizures.[1][7]
The thalamocortical circuit, involving thalamic relay neurons and the reticular thalamic nucleus (nRT), plays a central role in the pathophysiology of absence epilepsy.[7] In a hyperpolarized state, T-type calcium channels are deinactivated and can be opened by small depolarizations, leading to a burst of action potentials. This activity propagates through the thalamocortical loop, resulting in the synchronized oscillations observed during a seizure.
This compound blocks these T-type calcium channels, thereby reducing the calcium influx and raising the threshold for burst firing in thalamic neurons.[1] This dampens the abnormal thalamocortical rhythmicity and prevents the generation and propagation of the seizure.
Caption: Signaling Pathway of this compound's Action.
Experimental Protocols
The following protocols are representative methodologies for the synthesis, purification, analysis, and pharmacological evaluation of this compound.
Synthesis of this compound
This protocol describes a generalized two-step synthesis of this compound.
Step 1: Synthesis of 5,5-Dimethyloxazolidine-2,4-dione
-
React the methyl ester of 2-hydroxyisobutyric acid with urea in the presence of a suitable base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5,5-dimethyloxazolidine-2,4-dione.
Step 2: Methylation to form this compound
-
Dissolve the crude 5,5-dimethyloxazolidine-2,4-dione in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent to obtain crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble when hot (e.g., a mixture of ethanol and water, or petroleum ether).[2][9]
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.4) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio could be 20:80 (v/v) aqueous to organic.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
In Vitro Assay: Patch-Clamp Electrophysiology
This protocol outlines the steps to assess the effect of this compound on T-type calcium channels in cultured neurons or heterologous expression systems.[3][13][14][15]
-
Cell Preparation: Culture cells expressing T-type calcium channels (e.g., thalamic neurons or HEK293 cells transfected with the channel subunits).
-
Solutions:
-
External solution (in mM): e.g., 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the deinactivation of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV) to elicit T-type calcium currents.
-
Record the baseline currents.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the currents in the presence of the drug.
-
Analyze the data to determine the effect of this compound on the current amplitude and kinetics, and calculate the IC₅₀.
-
In Vivo Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes a common animal model to evaluate the anticonvulsant activity of this compound.[16][17][18][19][20]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) to different groups of mice.
-
After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a lower dose i.p.).
-
Observe the mice for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
-
Analyze the data to determine the dose-dependent anticonvulsant effect of this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an anticonvulsant compound like this compound.
Caption: Preclinical Evaluation Workflow for Anticonvulsants.
Conclusion
This compound, while no longer a first-line treatment, remains a valuable tool for understanding the fundamental mechanisms of absence epilepsy and the role of T-type calcium channels. This guide provides a detailed technical overview of its chemical and physical properties, along with representative experimental protocols to aid researchers in their investigations of this and similar compounds. A thorough understanding of these aspects is crucial for the rational design and development of novel, more effective, and safer antiepileptic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 8. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Pioneering Treatment for Absence Seizures: An In-depth Technical Guide to the Early Research of Trimethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethadione, marketed under the trade name Tridione, represents a significant milestone in the history of antiepileptic drug development. Introduced in the mid-1940s, it was one of the first medications to demonstrate specific efficacy in the treatment of petit mal (now known as absence) seizures, a type of epilepsy characterized by brief, sudden lapses in consciousness. At a time when treatment options were severely limited, this compound brought hope to many patients. This technical guide provides a comprehensive overview of the seminal early research on this compound, focusing on the foundational animal studies and initial clinical trials that established its place in medical history. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and early scientific evaluation of antiepileptic therapies.
Preclinical Research and Discovery
The journey of this compound from a laboratory chemical to a clinical therapeutic was driven by systematic preclinical screening using animal models of seizures. The pivotal work of Everett and Richards in 1944 was instrumental in identifying the anticonvulsant properties of this compound.[1]
Key Preclinical Experiments
The primary animal model used in the discovery of this compound was the pentylenetetrazol (PTZ)-induced seizure test. This model was crucial in differentiating the anticonvulsant profile of this compound from that of existing drugs like phenytoin.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test (circa 1940s)
The following protocol is a reconstruction based on the methodologies described in early publications.
Objective: To assess the ability of a compound to prevent or elevate the threshold for chemically-induced convulsive seizures in laboratory animals.
Animal Model: Albino mice or rats were typically used.
Procedure:
-
Compound Administration: A solution of the test compound (e.g., this compound) was administered to the animals, typically via intraperitoneal (i.p.) injection. A range of doses was tested to determine a dose-response relationship. Control animals received a saline injection.
-
Induction of Seizures: After a predetermined time interval to allow for drug absorption and distribution, a solution of pentylenetetrazol (PTZ), a central nervous system stimulant, was injected subcutaneously (s.c.). The dose of PTZ was calibrated to reliably induce clonic convulsions in control animals.
-
Observation: Animals were observed for a set period (e.g., 30 minutes) for the presence and characteristics of seizures. The primary endpoint was the presence or absence of a clonic seizure, characterized by rhythmic jerking of the limbs and body.
-
Data Analysis: The percentage of animals protected from seizures at each dose of the test compound was calculated. This allowed for the determination of the median effective dose (ED50), the dose at which 50% of the animals were protected from the convulsive effects of PTZ.
Key Findings from Early Preclinical Studies: Everett and Richards demonstrated that this compound was highly effective in preventing PTZ-induced seizures in mice. This was a significant finding, as phenytoin, a prominent anticonvulsant of the era for tonic-clonic seizures, was ineffective in this model. This discovery suggested that this compound possessed a novel mechanism of action and might be effective against different seizure types.[1]
Early Clinical Research in Humans
Following the promising results from animal studies, clinical investigations into the efficacy of this compound for epilepsy in humans were initiated. The groundbreaking work of Dr. William G. Lennox, published in 1945 in the Journal of the American Medical Association, was the first to systematically document the remarkable effectiveness of this compound in treating petit mal seizures.[2]
Key Clinical Trials
Lennox's 1945 study provided the first substantial clinical evidence for the use of this compound in a cohort of patients with petit mal epilepsy.
Experimental Protocol: Early Clinical Trials of this compound for Petit Mal Seizures (circa 1945)
Objective: To evaluate the efficacy and safety of this compound in patients with frequent petit mal seizures.
Patient Population: Patients with a clinical diagnosis of petit mal epilepsy, characterized by frequent, brief lapses of consciousness, often accompanied by 3-Hz spike-and-wave discharges on the electroencephalogram (EEG). Many of these patients had been refractory to existing treatments.
Study Design: These early studies were often open-label, without a placebo control group, which was a common practice for the time.
Procedure:
-
Baseline Assessment: The frequency of petit mal seizures was meticulously recorded for each patient for a period before the initiation of this compound treatment. This served as the baseline for comparison.
-
Treatment: Patients were started on a daily dose of this compound, typically administered in divided doses. The dosage was gradually increased until a therapeutic effect was observed or side effects became problematic.
-
Efficacy Evaluation: Seizure frequency was continuously monitored and compared to the baseline. A significant reduction or complete cessation of seizures was considered a positive outcome.
-
Safety Monitoring: Patients were monitored for the emergence of any adverse effects through clinical observation and laboratory tests.
Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from early clinical reports on this compound.
Table 1: Efficacy of this compound in Petit Mal Epilepsy (Lennox, 1945)
| Number of Patients | Seizure Type | Dosage Range (grams/day) | Percentage of Patients with Complete Control | Percentage of Patients with >80% Reduction in Seizures |
| 20 | Petit Mal | 0.9 - 2.1 | 30% | 80% |
Table 2: Common Dosages Used in Early Clinical Practice
| Patient Population | Typical Starting Dose (grams/day) | Typical Maintenance Dose (grams/day) |
| Adults | 0.9 | 0.9 - 2.4 |
| Children | 0.3 - 0.9 | Dependent on age and weight |
Table 3: Reported Side Effects in Early Clinical Use
| Side Effect | Reported Frequency | Description |
| Hemeralopia (Day Blindness) | Common | A visual disturbance characterized by difficulty seeing in bright light, often described as a "glare effect." |
| Drowsiness | Common | Sedation and lethargy were frequently reported, particularly at the beginning of treatment. |
| Skin Rash | Less Common | A variety of skin eruptions were observed. |
| Nausea and Gastric Distress | Common | Gastrointestinal side effects were frequently noted. |
| Neutropenia | Infrequent but Serious | A decrease in the number of neutrophils, a type of white blood cell, was a significant concern. |
| Aplastic Anemia | Rare but Fatal | A severe and life-threatening side effect involving the failure of the bone marrow to produce new blood cells. |
| Nephrotoxicity | Rare | Kidney damage was reported in some cases. |
Mechanism of Action: Early Insights
The precise mechanism of action of this compound was not well understood during the 1940s and 1950s. However, its unique clinical profile, particularly its efficacy in absence seizures and lack of effect on tonic-clonic seizures, strongly suggested a different mode of action compared to other anticonvulsants of the time.
Later research elucidated that this compound's primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons. These channels are believed to play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges seen on the EEG during absence seizures. By blocking these channels, this compound reduces the hypersynchronized neuronal activity in the thalamocortical circuits that underlies absence seizures.
Visualizations
Experimental Workflow: Preclinical Anticonvulsant Screening
Caption: Preclinical screening workflow for anticonvulsant drugs (circa 1940s).
Logical Relationship: Early Drug Discovery and Clinical Validation
Caption: Logical progression from preclinical discovery to clinical validation of this compound.
Conclusion
The early research on this compound marked a paradigm shift in the pharmacological management of epilepsy. The use of the pentylenetetrazol seizure model was a critical innovation that allowed for the identification of a compound with a specific efficacy for absence seizures. The subsequent clinical trials, though lacking the rigorous design of modern studies, provided clear and compelling evidence of this compound's therapeutic benefit. While the use of this compound has been largely superseded by newer agents with more favorable safety profiles, its story remains a cornerstone in the history of neurology and pharmacology. The pioneering work of researchers in the 1940s and 1950s not only provided a much-needed treatment for patients with absence seizures but also laid the groundwork for future antiepileptic drug discovery and development. This guide serves as a testament to their invaluable contributions to the field.
References
A Technical Guide to the Effects of Trimethadione on Thalamocortical Oscillations
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticonvulsant agent trimethadione and its effects on thalamocortical oscillations, with a primary focus on its role in mitigating absence seizures. Historically significant as one of the first drugs developed specifically for epilepsy, this compound's mechanism of action offers a foundational model for understanding the role of thalamic T-type calcium channels in generating the synchronous spike-and-wave discharges characteristic of this seizure type.[1] This document synthesizes key findings on its mechanism, presents quantitative data from relevant studies, details common experimental protocols, and provides visual diagrams of the underlying pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and pharmacology.
Introduction
Thalamocortical oscillations are rhythmic, synchronized patterns of electrical activity generated by the reciprocal connections between the thalamus and the cerebral cortex.[2] These oscillations are fundamental to various physiological processes, including sleep and sensory processing.[3] However, aberrant, hypersynchronous oscillations within this circuit are the neurophysiological hallmark of generalized non-convulsive seizures, particularly absence seizures.[4] These seizures are characterized by brief lapses in consciousness and a distinctive 3-Hz spike-and-wave discharge pattern on an electroencephalogram (EEG).[5]
This compound, an oxazolidinedione anticonvulsant, was a pioneering therapeutic agent for absence seizures.[1][5] Although its clinical use has been largely superseded by newer drugs with more favorable side-effect profiles, its targeted mechanism of action remains a critical subject of study.[1] this compound and its active metabolite, dimethadione, primarily act by modulating low-voltage-activated T-type calcium channels, which are densely expressed in thalamic neurons and are crucial for the generation of rhythmic burst firing that underpins thalamocortical dysrhythmia.[6][7][8] Understanding the precise effects of this compound provides valuable insight into the pathophysiology of absence epilepsy and informs the development of novel T-type calcium channel antagonists.[4][9]
Core Mechanism of Action
This compound's primary therapeutic effect is the suppression of abnormal thalamocortical rhythmicity.[6] This is achieved predominantly through the inhibition of voltage-dependent T-type calcium channels, particularly the CaV3.1 subtype, which is highly expressed in thalamocortical relay neurons.[5][6]
Key Actions:
-
Inhibition of T-Type Calcium Currents: this compound reduces the low-threshold T-type calcium currents in thalamic neurons.[6] This action raises the threshold required for generating the burst firing patterns that are essential for the initiation and propagation of spike-and-wave discharges.[8]
-
Dampening of Thalamocortical Rhythmicity: By inhibiting these calcium channels, this compound stabilizes the neuronal membrane and prevents the hypersynchronization of neuronal firing between the thalamus and the cortex.[6][10] This directly disrupts the oscillatory activity that manifests as 3-Hz spike-and-wave patterns on an EEG during an absence seizure.[6]
-
Role of the Active Metabolite: this compound is metabolized in the liver to dimethadione (DMO), which is also an active anticonvulsant.[8] DMO contributes significantly to the therapeutic effect and has a longer half-life, providing sustained action.[8] Some in vitro studies suggest DMO is a more potent inhibitor of T-type calcium currents than its parent compound.[7]
-
Secondary Effects on GABAergic Transmission: While T-type channel blockade is the principal mechanism, some evidence suggests that this compound may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further dampening the excitatory signals that contribute to seizure propagation.[8]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway through which this compound modulates thalamocortical circuitry to suppress absence seizures.
Quantitative Data on Efficacy
The following tables summarize the effects of this compound and its active metabolite, dimethadione, on thalamocortical activity as documented in preclinical studies.
Table 1: In Vitro Effects on Thalamocortical Discharges
| Compound | Model | Discharge Type | Observed Effect | Relative Efficacy | Reference |
| This compound | Rodent Thalamocortical Slices | Simple Thalamocortical Bursts (sTBCs) - Spike-wave like | Minimal reduction | Low | [7] |
| Dimethadione | Rodent Thalamocortical Slices | Simple Thalamocortical Bursts (sTBCs) - Spike-wave like | Reduced or blocked | High (>= Ethosuximide) | [7] |
| This compound | Rodent Thalamocortical Slices | Complex Thalamocortical Bursts (cTBCs) - Tonic-clonic like | Unaffected or exacerbated | N/A | [7] |
| Dimethadione | Rodent Thalamocortical Slices | Complex Thalamocortical Bursts (cTBCs) - Tonic-clonic like | Unaffected or exacerbated | N/A | [7] |
Table 2: In Vivo Effects on Seizure Activity
| Compound | Model | Seizure Type | Primary Outcome Measure | Observed Effect | Reference |
| This compound | Animal models | Pentylenetetrazol-induced seizures | Seizure prevention | Effective | [11] |
| This compound | Animal models | Thujone-induced seizures | Seizure prevention | Effective | [11] |
| This compound | Animal models | Picrotoxin, procaine, cocaine, strychnine-induced seizures | Seizure prevention | Less marked effect | [11] |
| This compound | Patients undergoing electroconvulsive therapy | Maximal seizure pattern | Modification of pattern | No modification | [11] |
Experimental Protocols
The investigation of this compound's effects relies on established in vitro and in vivo models of absence epilepsy. These models are crucial for elucidating the drug's mechanism and quantifying its impact on neuronal activity.
In Vitro Thalamocortical Slice Preparation
This model allows for the direct electrophysiological recording of neuronal activity within the thalamocortical circuit in a controlled environment.
Methodology:
-
Animal Model: Young rodents (e.g., Sprague-Dawley rats or ICR mice) are typically used.[7]
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thalamocortical slices (400-500 µm thick) are prepared using a vibratome.
-
Incubation: Slices are incubated in a holding chamber with oxygenated aCSF at room temperature for at least one hour to allow for recovery.
-
Induction of Epileptiform Activity: To elicit spontaneous epileptiform discharges resembling seizures, slices are perfused with a modified aCSF, typically one containing no added Mg²⁺.[7] This removes the voltage-dependent Mg²⁺ block from NMDA receptors, increasing network excitability.
-
Electrophysiological Recording: Multiple-channel extracellular field potential recordings are performed simultaneously in the thalamus (e.g., ventrobasal nucleus) and a reciprocally connected cortical area (e.g., somatosensory cortex).[7] Patch-clamp recordings can also be used to measure specific ionic currents, such as the T-type calcium current, in individual thalamic neurons.[7][12]
-
Drug Application: After establishing a stable baseline of epileptiform activity, this compound, dimethadione, or other compounds are bath-applied at clinically relevant concentrations. Changes in the frequency, amplitude, and synchrony of thalamocortical burst complexes are recorded and analyzed.[7]
In Vitro Experimental Workflow Diagram
In Vivo Genetic Animal Models
Genetic models that spontaneously exhibit absence-like seizures provide a powerful tool for studying anticonvulsant effects in an intact system.
Methodology:
-
Animal Model: The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) is a widely used and validated model. These rats exhibit spontaneous spike-and-wave discharges that are pharmacologically and electrophysiologically similar to human absence seizures.[4][13]
-
Surgical Implantation: Animals are anesthetized and stereotaxically implanted with cortical EEG electrodes and, in some cases, depth electrodes in thalamic nuclei.
-
Baseline EEG Recording: Following a recovery period, animals undergo EEG recordings in a freely moving state to establish a baseline frequency and duration of spontaneous spike-and-wave discharges.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection. Dose-response studies are conducted by administering a range of doses.
-
Post-Drug EEG Recording: EEG is continuously recorded for several hours post-administration to monitor changes in seizure activity.
-
Data Analysis: The primary endpoints are the cumulative duration and number of spike-and-wave discharges, which are compared between the baseline and post-drug periods.[4] Power spectral analysis of the EEG may also be performed to assess changes in oscillatory power in specific frequency bands.[14]
Logical Relationships in this compound's Therapeutic Action
The efficacy of this compound is rooted in the direct causal link between T-type calcium channel function and the generation of the pathological oscillations that define absence seizures. The diagram below outlines this logical framework.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Thalamic circuitry and thalamocortical synchrony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Functional dynamics of GABAergic inhibition in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transitory Effect of Spike and Spike-and-Wave Discharges on EEG Power in Children - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism of Trimethadione to Dimethadione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of trimethadione (TMO) to its active metabolite, dimethadione (DMO). The document details the metabolic pathway, the enzymes involved, and quantitative pharmacokinetic data. Furthermore, it offers detailed experimental protocols for studying this metabolic conversion, aimed at facilitating research and development in this area.
Introduction
This compound, an anticonvulsant drug, undergoes extensive in vivo metabolism, primarily through N-demethylation, to form its pharmacologically active metabolite, dimethadione.[1] This conversion is a critical determinant of the drug's therapeutic efficacy and pharmacokinetic profile. Understanding the nuances of this metabolic process is essential for drug development professionals and researchers working on anticonvulsant therapies. The primary enzyme responsible for this biotransformation is Cytochrome P450 2E1 (CYP2E1), with minor contributions from other CYP isoforms.[2][3]
Metabolic Pathway
The in vivo metabolism of this compound is characterized by the N-demethylation of the parent drug to dimethadione. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system, predominantly located in the liver.[4]
Caption: Metabolic pathway of this compound to Dimethadione.
Quantitative Data
The pharmacokinetics of this compound and its metabolite dimethadione have been characterized in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound and Dimethadione in Rats
| Parameter | This compound (TMO) | Dimethadione (DMO) | Tissue | Dosing | Reference |
| Half-life (t½) | ~ 3 hours | - | Blood, Liver, Brain | - | [5] |
| tmax | - | Delayed in brain vs. blood/liver | Brain, Blood, Liver | - | [5] |
| AUC₀₋₂₄h | - | Lower in brain vs. blood/liver | Brain, Blood, Liver | - | [5] |
| Pharmacokinetics | Dose-independent (1-4 mg/kg) | Dose-independent (1-4 mg/kg) | Serum | 1, 2, and 4 mg/kg (oral) | [6] |
Table 2: In Vitro Enzyme Kinetics of this compound N-demethylation in Human Liver Microsomes
| Parameter | Value | Enzyme(s) | Reference |
| Km | 3.66 mM | Pooled Human Liver Microsomes | [5] |
| Vmax | 503 pmol/min/mg | Pooled Human Liver Microsomes | [5] |
| Vmax/Km | 2.61 mL/h/mg | Pooled Human Liver Microsomes | [5] |
| CYP Contribution | CYP2E1 >> CYP3A4 > CYP2C9 | Recombinant Human CYPs | [3][5] |
| DMO Production | 10.8 nmol/tube | Human cDNA expressed CYP2E1 | [7] |
| DMO Production | 0.22 nmol/tube | Human cDNA expressed CYP2C8 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo metabolism of this compound.
In Vivo Microdialysis Study in Rats
This protocol is designed to simultaneously measure this compound and dimethadione concentrations in the blood, liver, and brain of conscious, freely moving rats.[5]
Caption: Workflow for in vivo microdialysis study.
Protocol Steps:
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are used.[5]
-
Animals are anesthetized, and guide cannulas for microdialysis probes are stereotaxically implanted in the target brain region (e.g., frontal cortex), liver, and jugular vein (for blood sampling).
-
Animals are allowed to recover from surgery before the experiment.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted into each guide cannula.
-
The probes are perfused with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate.
-
After a stabilization period, a baseline sample is collected.
-
This compound is administered to the rat (e.g., intraperitoneally or orally).
-
Dialysate samples are collected at predetermined time intervals for up to 24 hours.[5]
-
-
Sample Analysis:
-
The concentrations of this compound and dimethadione in the dialysate samples are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (t½, Cmax, Tmax, AUC) are calculated from the resulting concentration-time data.
-
In Vitro Metabolism using Human Liver Microsomes
This protocol is used to determine the kinetic parameters of this compound N-demethylation and to identify the specific CYP450 enzymes involved.[5][7]
Protocol Steps:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and this compound at various concentrations.
-
For enzyme identification, specific chemical inhibitors of different CYP isoforms can be added to parallel incubations.[7]
-
-
Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate for a specific period, ensuring linear reaction velocity.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the amount of dimethadione formed using a validated LC-MS/MS method.
-
Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Determine the contribution of each CYP isoform by comparing the rate of metabolism in the presence and absence of specific inhibitors.
-
Analytical Method for Quantification of this compound and Dimethadione
A robust and sensitive analytical method is crucial for accurate pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS are commonly employed for the simultaneous quantification of this compound and dimethadione in biological matrices.[8]
General Procedure (LC-MS/MS):
-
Sample Preparation:
-
To a plasma, serum, or tissue homogenate sample, add an internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid) to separate this compound, dimethadione, and the internal standard.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for this compound, dimethadione, and the internal standard for sensitive and selective detection.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentrations of this compound and dimethadione in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
-
Conclusion
The in vivo metabolism of this compound to dimethadione is a well-characterized process, primarily mediated by CYP2E1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of this metabolic pathway is critical for optimizing the therapeutic use of this compound and for the development of new anticonvulsant drugs with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its metabolite, dimethadione, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - NO [thermofisher.com]
- 5. Involvement of cytochrome P450 2C9, 2E1 and 3A4 in this compound N-demethylation in human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-independent pharmacokinetics of this compound and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound metabolism by human liver cytochrome P450: evidence for the involvement of CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition of this compound in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Trimethadione as a Probe for Hepatic Drug-Oxidizing Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethadione (TMO), an antiepileptic agent, serves as a valuable in vivo probe for assessing the drug-oxidizing capacity of the liver. Its primary metabolic pathway involves N-demethylation to its sole metabolite, dimethadione (DMO), a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. The ratio of DMO to TMO in the serum provides a quantitative measure of hepatic microsomal function and has been shown to correlate with the severity of liver disease. This document provides detailed application notes and protocols for the use of this compound as a probe for hepatic drug-oxidizing capacity.
Principle
The application of this compound as a hepatic probe relies on its pharmacokinetic properties. As a low-extraction drug, its clearance is primarily dependent on the intrinsic metabolic capacity of the liver rather than hepatic blood flow. The N-demethylation of TMO is a phase I metabolic reaction, and the rate of this conversion reflects the functional mass of hepatocytes and the activity of specific CYP isoforms. A decreased serum DMO/TMO ratio is indicative of impaired hepatic drug-oxidizing capacity.
Metabolic Pathway of this compound
The biotransformation of this compound is a straightforward process, making it an ideal probe. The primary metabolic event is the removal of a methyl group from the nitrogen atom, converting this compound to dimethadione.
Caption: Metabolic pathway of this compound to dimethadione.
Data Presentation
Table 1: In Vitro Kinetics of this compound N-demethylation
| Enzyme Source | CYP Isoform | Km (mM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) |
| Human Liver Microsomes | Pooled | 3.66 | 503 (pmol/min/mg) |
| Baculovirus-infected insect cells | CYP2C9 | Similar to other isoforms | 32 (pmol/min/pmol CYP) |
| CYP2E1 | Similar to other isoforms | 286 (pmol/min/pmol CYP) | |
| CYP3A4 | Similar to other isoforms | 77 (pmol/min/pmol CYP) |
Data compiled from studies on human liver microsomes and recombinant CYP enzymes.[1]
Table 2: Clinical Data on Serum Dimethadione/Trimethadione (DMO/TMO) Ratio in Liver Disease
| Patient Group | Number of Subjects | Mean Serum DMO/TMO Ratio (at 4h post-dose) ± SD |
| Healthy Controls | 26 | 0.63 ± 0.04 |
| Chronic Hepatitis (all stages) | 52 | Significantly reduced compared to controls |
| - Mild Histologic Changes | - | > 0.4 |
| - Advanced Histologic Changes | - | < 0.4 |
| Liver Cirrhosis (without encephalopathy) | 40 | 0.29 ± 0.12 |
| Liver Cirrhosis (with encephalopathy) | 40 | 0.07 ± 0.02 |
| Hepatoma | 8 | Decreased by 27% compared to normal |
| Hepatoma with Cirrhosis | 8 | Decreased by 52% compared to normal |
This table summarizes findings from various clinical studies. The DMO/TMO ratio is a sensitive indicator of the severity of liver damage.[1][2]
Experimental Protocols
In Vitro this compound N-demethylation Assay Using Human Liver Microsomes
This protocol describes the procedure to determine the in vitro metabolism of this compound using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
This compound (TMO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.
-
Add human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (from a stock solution in a suitable solvent, e.g., methanol, ensuring the final solvent concentration is <1%) to the pre-warmed microsome mixture to achieve the desired final concentration.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of dimethadione using a validated LC-MS/MS method.
-
Experimental Workflow:
Caption: In vitro this compound N-demethylation workflow.
In Vivo Assessment: The this compound Tolerance Test
This protocol outlines a simplified in vivo test to assess hepatic drug-oxidizing capacity.
Procedure:
-
Patient Preparation:
-
Patients should fast overnight.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 4 mg/kg body weight).
-
-
Blood Sampling:
-
Collect a single blood sample at a fixed time point after administration, typically 4 hours.
-
-
Sample Processing:
-
Separate serum from the blood sample.
-
-
Analysis:
-
Determine the concentrations of this compound and dimethadione in the serum using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the serum DMO/TMO ratio.
-
¹³C-Trimethadione Breath Test Protocol (Representative)
While a standardized ¹³C-trimethadione breath test protocol is not widely established, the following is a representative procedure based on the principles of other ¹³C-breath tests for liver function.
Principle:
Following oral administration of ¹³C-labeled this compound, the labeled methyl group is cleaved by hepatic CYP enzymes, producing ¹³CO₂. The rate of ¹³CO₂ exhalation in the breath is proportional to the rate of this compound N-demethylation.
Materials:
-
¹³C-Trimethadione (specifically labeled at the N-methyl position)
-
Breath collection bags or tubes
-
Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)
Procedure:
-
Baseline Breath Sample:
-
Collect a baseline breath sample from the fasting subject.
-
-
Substrate Administration:
-
Administer a single oral dose of ¹³C-trimethadione (e.g., 75 mg) dissolved in water.
-
-
Post-Dose Breath Sampling:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
-
Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using IRMS or NDIRS.
-
-
Data Analysis:
-
Calculate the percentage of the administered ¹³C dose recovered as ¹³CO₂ over time (PDR) and the cumulative PDR (cPDR). A lower and slower appearance of ¹³CO₂ in the breath indicates reduced hepatic metabolic capacity.
-
Breath Test Workflow:
Caption: ¹³C-Trimethadione breath test workflow.
Analytical Method: LC-MS/MS for this compound and Dimethadione
This section provides a general framework for the simultaneous quantification of this compound and dimethadione in plasma or serum.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex and centrifuge. The supernatant is then diluted or directly injected.
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
This compound: Precursor ion (e.g., m/z 144.1) -> Product ion (e.g., m/z 58.1)
-
Dimethadione: Precursor ion (e.g., m/z 130.1) -> Product ion (e.g., m/z 44.1)
-
Note: Specific transitions should be optimized for the instrument used.
-
Analytical Workflow:
Caption: Analytical workflow for TMO and DMO.
Conclusion
This compound is a reliable and clinically relevant probe for assessing hepatic drug-oxidizing capacity. The serum DMO/TMO ratio provides a simple and minimally invasive method to evaluate liver function in both clinical and research settings. The in vitro and in vivo protocols described in this document provide a framework for utilizing this compound to investigate hepatic metabolism and the impact of liver disease on drug disposition.
References
Application Note: Quantification of Trimethadione and its Active Metabolite, Dimethadione, in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the anticonvulsant drug trimethadione and its active metabolite, dimethadione, in human plasma samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The sample preparation involves a straightforward protein precipitation procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for bioanalytical applications.
Introduction
This compound is an oxazolidinedione anticonvulsant medication primarily used in the management of absence seizures that are refractory to other treatments.[1] In the body, this compound is rapidly metabolized in the liver to its active metabolite, dimethadione (5,5-dimethyl-2,4-oxazolidinedione).[2][3] Dimethadione contributes significantly to the therapeutic effect and has a much longer half-life than its parent drug (6-13 days for dimethadione versus 12-24 hours for this compound).[1][3] Given that the therapeutic efficacy is linked to the concentration of dimethadione, the simultaneous quantification of both this compound and dimethadione is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for monitoring patient adherence to therapy.[1][4]
This application note provides a comprehensive and validated LC-MS/MS method for the simultaneous determination of this compound and dimethadione in human plasma. The method is designed to be simple, rapid, and sensitive, making it suitable for high-throughput analysis in a research setting.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dimethadione reference standard (≥98% purity)
-
This compound-d3 or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Endura, or equivalent) equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and dimethadione (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 10-5000 ng/mL for both analytes. QC samples are prepared in blank plasma at low, medium, and high concentrations (e.g., 30, 250, and 4000 ng/mL).
Sample Preparation Protocol
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 144.1 | 58.1 | 25 |
| Dimethadione | 130.1 | 44.1 | 20 |
| This compound-d3 (IS) | 147.1 | 61.1 | 25 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to industry-standard guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity: The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of this compound, dimethadione, and the internal standard in blank plasma samples from multiple sources.
Linearity: The calibration curves were linear over the concentration range of 10-5000 ng/mL for both analytes, with a correlation coefficient (r²) of >0.99 for all validation runs.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high). The results, summarized in the tables below, are within the acceptable limits of ±15% (±20% for LLOQ).
Quantitative Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 5000 | >0.99 |
| Dimethadione | 10 - 5000 | >0.99 |
Table 2: Intra-Day Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| This compound | 30 | 29.1 ± 1.5 | 5.2 | 97.0 |
| 250 | 245.5 ± 10.3 | 4.2 | 98.2 | |
| 4000 | 4080 ± 163.2 | 4.0 | 102.0 | |
| Dimethadione | 30 | 30.9 ± 1.7 | 5.5 | 103.0 |
| 250 | 256.0 ± 11.5 | 4.5 | 102.4 | |
| 4000 | 3960 ± 178.2 | 4.5 | 99.0 |
Table 3: Inter-Day Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=15) | Precision (%CV) | Accuracy (%) |
| This compound | 30 | 29.7 ± 1.8 | 6.1 | 99.0 |
| 250 | 248.0 ± 12.4 | 5.0 | 99.2 | |
| 4000 | 4040 ± 202.0 | 5.0 | 101.0 | |
| Dimethadione | 30 | 30.3 ± 2.0 | 6.6 | 101.0 |
| 250 | 253.5 ± 14.0 | 5.5 | 101.4 | |
| 4000 | 3980 ± 218.9 | 5.5 | 99.5 |
Table 4: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low (30 ng/mL) | 92.5 | 98.2 |
| High (4000 ng/mL) | 95.1 | 97.5 | |
| Dimethadione | Low (30 ng/mL) | 90.8 | 99.1 |
| High (4000 ng/mL) | 93.2 | 98.6 |
Visualizations
Caption: Experimental workflow for the quantification of this compound and dimethadione in plasma.
Caption: Metabolism and mechanism of action of this compound.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, dimethadione, in human plasma. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and recovery. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method a valuable tool for researchers in the fields of pharmacology, drug development, and clinical science.
References
Application Notes: Using Trimethadione in Preclinical Seizure Models
Introduction
Trimethadione is an anticonvulsant of the oxazolidinedione class, historically significant as one of the first drugs developed specifically for the treatment of absence (petit mal) seizures.[1][2] While its clinical use has been largely superseded by newer agents with more favorable safety profiles, this compound remains a valuable pharmacological tool in preclinical research.[1][3] Its well-defined mechanism of action and specific efficacy profile make it an important reference compound for studying the pathophysiology of absence seizures and for the initial screening of new chemical entities targeting similar pathways.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in validated preclinical seizure models.
Mechanism of Action
This compound's primary anticonvulsant effect is mediated through the blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1 subtype, which is highly expressed in thalamic neurons.[4][5] In the thalamocortical circuit, these channels are crucial for generating the rhythmic burst firing of neurons that underlies the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[4][6] By inhibiting these channels, this compound raises the threshold for this rhythmic activity, dampening the hypersynchronization between thalamic and cortical neurons and thereby preventing seizure generation.[4][7][8]
Caption: this compound blocks T-type calcium channels, preventing seizure activity.
Data Presentation: Efficacy Profile of this compound
This compound exhibits a distinct profile of activity in preclinical seizure models, which correlates well with its clinical utility. Its efficacy is high in models of generalized non-convulsive seizures (e.g., scPTZ) but low in models of generalized tonic-clonic seizures (e.g., MES). This makes it an excellent tool for differentiating mechanisms of action in early drug discovery.
| Preclinical Model | Seizure Type Modeled | This compound Efficacy | Rationale for Use |
| Subcutaneous Pentylenetetrazol (scPTZ) | Generalized Myoclonic & Absence Seizures | High | The scPTZ test is the gold-standard screening model for identifying compounds effective against absence seizures.[3][9] this compound's robust activity in this model validated its clinical use.[9] |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic (GTC) Seizures | Low / Ineffective | The MES test assesses a compound's ability to prevent the spread of seizures.[10] this compound's lack of efficacy helps differentiate its mechanism from drugs like phenytoin, which are effective against GTC seizures.[3][11] |
Experimental Protocols
Protocol 1: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This protocol is designed to assess the ability of a compound to protect against clonic seizures induced by the GABA-A antagonist, Pentylenetetrazol. It is highly predictive of efficacy against absence seizures.[9][12]
Objective: To determine the anticonvulsant efficacy of this compound against PTZ-induced clonic seizures in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% Saline or 0.5% Methylcellulose)
-
Pentylenetetrazol (PTZ), Sigma-Aldrich (#P6500) or equivalent
-
0.9% Saline for PTZ solution
-
Syringes (1 mL) with appropriate needles (e.g., 27G)
-
Observation chambers (transparent, one per animal)
-
Stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3-5 days before the experiment. House animals with free access to food and water.[14]
-
Drug Preparation: Prepare this compound solution in the chosen vehicle. A typical dose range for establishing an ED₅₀ might be 100-600 mg/kg. Prepare a fresh solution of PTZ in 0.9% saline (e.g., at 8.5 mg/mL for a 85 mg/kg dose in a 10 mL/kg injection volume).[12]
-
Animal Dosing:
-
Weigh each mouse and calculate the required injection volume.
-
Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment time based on the compound's pharmacokinetics (typically 30-60 minutes for i.p. administration).
-
-
PTZ Administration:
-
At the end of the pre-treatment period, administer PTZ via a subcutaneous (s.c.) injection into a loose fold of skin on the back of the neck. A standard convulsant dose in mice is 85 mg/kg.[12]
-
-
Observation:
-
Immediately after PTZ injection, place each mouse into an individual observation chamber.
-
Observe the animals continuously for a period of 30 minutes.[12]
-
Record the latency to and presence of characteristic seizure behaviors.
-
-
Endpoint Assessment: The primary endpoint is the presence or absence of a clonic seizure, defined as whole-body clonus lasting for at least 5 seconds, often accompanied by a loss of righting reflex.[12] An animal is considered "protected" if it does not exhibit this endpoint within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of animals protected in each group. If multiple doses are used, the median effective dose (ED₅₀) can be calculated using probit analysis.[14]
Caption: Workflow for the subcutaneous pentylenetetrazol (scPTZ) seizure test.
Protocol 2: Maximal Electroshock (MES) Seizure Test
This protocol is used to induce a generalized tonic-clonic seizure and assesses a compound's ability to prevent seizure spread.[10][15]
Objective: To evaluate the efficacy of this compound against MES-induced tonic hindlimb extension in rats or mice.
Materials:
-
Male Sprague-Dawley rats (100-150 g) or CF-1 mice (20-25 g)[10][16]
-
Electroconvulsometer
-
Corneal or auricular electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Electrode solution (0.9% saline)
-
This compound and vehicle
-
Syringes and needles
Procedure:
-
Acclimatization & Dosing: Follow steps 1-3 from the scPTZ protocol.
-
Animal Preparation:
-
At the time of peak drug effect, place a drop of topical anesthetic onto the cornea of each eye.[10]
-
Apply a small amount of saline solution to the corneal electrodes to ensure good electrical contact.
-
-
Stimulus Delivery:
-
Firmly hold the animal and place the corneal electrodes in contact with the corneas.
-
Deliver a suprathreshold electrical stimulus. Standard parameters are: 60 Hz, 0.2-second duration, at 150 mA for rats or 50 mA for mice.[10]
-
-
Observation & Endpoint:
-
Immediately following the stimulus, release the animal into an observation area.
-
The seizure consists of a tonic phase followed by a clonic phase. The key endpoint is the presence or absence of the tonic hindlimb extension phase.[1][10]
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.
-
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ if applicable.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. A Patient‐Centric Model for Discontinuation of a Single‐Sourced Approved Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Voltage-Gated Calcium Channel and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying the Generation of Absence Seizures: Identification of Potential Targets for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 13. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. google.com [google.com]
Application Notes and Protocols for Trimethadione Administration in Rodents
These application notes provide comprehensive protocols for the administration of Trimethadione to rodent models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an anticonvulsant drug primarily used in the management of absence seizures.[1][2] Its mechanism of action is primarily attributed to the inhibition of T-type calcium channels in thalamic neurons, which are crucial for the rhythmic burst firing characteristic of absence seizures.[1][3][4][5] By blocking these channels, this compound reduces the abnormal electrical activity that leads to seizures.[1] It is metabolized in the liver to its active metabolite, dimethadione, which has a longer half-life and contributes significantly to the drug's therapeutic effects.[1][6] In rodent models, this compound is frequently used to study epilepsy and to screen potential anticonvulsant compounds.[7]
Quantitative Data
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound (TMO) and its active metabolite, Dimethadione (DMO), in rats following oral and intravenous administration.
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 µg/kg) | Oral Administration (1-4 mg/kg) |
| This compound (TMO) | |||
| Peak Plasma Level (Cmax) | 98 µg/mL | - | Linearly related to dose[8] |
| Time to Peak (Tmax) | 0.6 h | - | - |
| Half-life (t1/2) | 2.2 h | 2.5 h | ~3 hr (in blood, liver, and brain)[9] |
| Dimethadione (DMO) | |||
| Peak Plasma Level (Cmax) | 163 µg/mL | - | Linearly related to dose[8] |
| Time to Peak (Tmax) | 8 h | - | - |
| Half-life (t1/2) | 39.4 h | 39.1 h | - |
Data compiled from Tanaka et al., 1981 and Tanaka et al., 1985.[8][10]
Recommended Dosage Ranges in Rodent Models
| Rodent Model | Application | Route of Administration | Recommended Dose | Reference |
| Rat | Pentylenetetrazol (PTZ)-induced seizures | Intraperitoneal (i.p.) | 100-600 mg/kg (single dose) | [11] |
| Mouse | Noise-induced hearing loss | Oral (in drinking water) | 200 mg/kg/day (for 2-3 weeks) | [11] |
| Mouse | Teratogenicity studies | Oral or Intraperitoneal | 35 mg/kg (daily) - 1045 mg/kg (daily) | [12] |
Experimental Protocols
Protocol for Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This protocol is designed to assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Observation chamber
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1 mL/kg). For a dose of 300 mg/kg, dissolve 30 mg of this compound in 1 mL of saline.
-
Administration:
-
Divide animals into control and experimental groups.
-
Administer the prepared this compound solution intraperitoneally to the experimental group.
-
Administer an equivalent volume of sterile saline to the control group.
-
Allow for a 30-minute pre-treatment period for drug absorption.
-
-
Seizure Induction:
-
Prepare a 60 mg/mL solution of PTZ in sterile saline.
-
Administer PTZ intraperitoneally at a dose of 60 mg/kg to all animals.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each rat in an individual observation chamber.
-
Observe the animals for 30 minutes and score the seizure activity using the Racine scale.
-
Record the latency to the first seizure and the seizure severity for each animal.
-
Racine Scale for Seizure Scoring:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
Protocol for Chronic Oral Administration in Mice
This protocol is suitable for studies requiring long-term administration of this compound, such as in models of chronic conditions.
Materials:
-
This compound
-
Drinking water
-
Calibrated water bottles
-
Animal balance
Procedure:
-
Animal Preparation: Acclimatize C57BL/6J mice for at least one week with standard housing conditions.
-
Drug Preparation in Drinking Water:
-
Calculate the daily water consumption per mouse.
-
Calculate the amount of this compound needed to achieve the target dose (e.g., 200 mg/kg/day).
-
Dissolve the calculated amount of this compound in the total volume of drinking water for the cage.
-
For example, if a cage of 4 mice (average weight 25 g) consumes 20 mL of water per day, the total weight is 100 g. The required daily dose is 20 mg. Dissolve 20 mg of this compound in 20 mL of water.
-
-
Administration:
-
Replace the regular drinking water with the this compound-containing water.
-
Prepare fresh medicated water daily.
-
-
Monitoring:
-
Monitor the daily water consumption to ensure accurate dosing.
-
Weigh the animals regularly to adjust the drug concentration in the water as their weight changes.
-
Continue administration for the duration of the study (e.g., 2-3 weeks).[11]
-
Visualizations
Signaling Pathway of this compound's Anticonvulsant Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dose-independent pharmacokinetics of this compound and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies of this compound and its metabolite in rats with chemical-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro T-Type Calcium Channel Blocker Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels, a class of low-voltage activated (LVA) ion channels, are crucial regulators of calcium influx in excitable and non-excitable cells.[1] Comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), these channels play significant roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction.[1][2] Dysregulation of T-type channel activity has been implicated in numerous pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer, making them attractive therapeutic targets for drug discovery.[3]
These application notes provide detailed protocols for key in vitro assays used to identify and characterize T-type calcium channel blockers. The methodologies described include the gold-standard patch-clamp electrophysiology for detailed biophysical characterization and high-throughput fluorescence-based assays suitable for primary screening campaigns.
I. Electrophysiological Characterization of T-Type Calcium Channel Blockers
Patch-clamp electrophysiology is the benchmark method for studying ion channel function, offering unparalleled detail in the mechanism of action of potential blockers.[4] The whole-cell configuration allows for the precise control of the cell membrane potential and the direct measurement of ionic currents passing through the T-type calcium channels.[5]
Protocol: Whole-Cell Patch-Clamp Recording
This protocol is designed for recording T-type calcium currents from cell lines stably expressing a specific CaV3 subtype (e.g., HEK293 cells) or from primary cultured neurons.
1. Cell Preparation:
-
Culture cells expressing the T-type calcium channel subtype of interest to 70-80% confluency.
-
For recording, gently detach the cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips at a low density.
-
Allow cells to adhere and recover for at least 2-4 hours before recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of BaCl2 instead of CaCl2 can help to reduce calcium-dependent inactivation of the channels.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.[5]
-
Test Compounds: Prepare stock solutions of T-type calcium channel blockers in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[5]
-
Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.[5]
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a closed, available state.
-
Apply a voltage-step protocol to elicit T-type currents. A typical protocol involves a depolarizing step to around -30 mV for 50-100 ms.[6]
-
To assess the effect of a blocker, first record baseline currents in the external solution. Then, perfuse the chamber with the external solution containing the test compound and record the currents again.
-
Wash out the compound with the external solution to check for reversibility of the block.
4. Data Analysis:
-
Measure the peak amplitude of the T-type current in the absence and presence of the blocker.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Workflow for Patch-Clamp Electrophysiology
II. High-Throughput Screening using Fluorescence-Based Assays
For screening large compound libraries, fluorescence-based assays using a Fluorometric Imaging Plate Reader (FLIPR) are a more scalable alternative to electrophysiology. These assays measure changes in intracellular calcium concentration ([Ca2+]i) as an indirect readout of T-type channel activity. A key challenge is that T-type channels are largely inactivated at the typical resting membrane potential of cell lines used in HTS.[7] To overcome this, cell lines are often co-expressed with a potassium channel (e.g., Kir2.3) to hyperpolarize the membrane and make the T-type channels available for activation.[7]
Protocol: FLIPR-Based Calcium Assay
This protocol is designed for a 384-well plate format using a cell line stably co-expressing a T-type calcium channel subtype and a hyperpolarizing potassium channel.
1. Cell Preparation:
-
Seed the engineered cells into 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[8]
2. Dye Loading:
-
Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.[8]
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for dye loading.[8]
3. Compound Addition and Assay:
-
Prepare compound plates by serially diluting the test compounds in the assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will first measure the baseline fluorescence.
-
It will then add the compounds from the compound plate to the cell plate and continue to record the fluorescence.
-
After a short incubation with the compound, the instrument will add a depolarizing stimulus (e.g., a solution with an elevated KCl concentration) to activate the T-type calcium channels.
-
The fluorescence intensity is monitored in real-time to measure the calcium influx.
4. Data Analysis:
-
The change in fluorescence upon stimulation is used to determine the activity of the T-type channels.
-
Calculate the percentage of inhibition of the calcium influx for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for active compounds by fitting the concentration-response data to a Hill equation.
Workflow for FLIPR-Based Calcium Assay
III. Data Presentation: Potency of Known T-Type Calcium Channel Blockers
The following table summarizes the inhibitory potencies (IC50 values) of several well-characterized T-type calcium channel blockers determined using in vitro electrophysiological and fluorescence-based assays.
| Compound | Channel Subtype | Assay Method | IC50 (nM) | Reference |
| Mibefradil | α1H (CaV3.2) | Electrophysiology (in 2mM Ca2+) | 140 | [9] |
| Mibefradil | α1G (CaV3.1) | Electrophysiology (in 2mM Ca2+) | 270 | [9] |
| Z944 | hCaV3.1 | Electrophysiology | 50 | [10] |
| Z944 | hCaV3.2 | Electrophysiology | 160 | [10] |
| Z944 | hCaV3.3 | Electrophysiology | 160 | [10] |
| MONIRO-1 | hCaV3.1 | Electrophysiology | 3300 | [11] |
| MONIRO-1 | hCaV3.2 | Electrophysiology | 1700 | [11] |
| MONIRO-1 | hCaV3.3 | Electrophysiology | 7200 | [11] |
| PnCS1 | CaV3.1 | Two-electrode voltage clamp | 13100 | [12] |
IV. T-Type Calcium Channel Signaling Pathways
T-type calcium channels, upon activation by membrane depolarization, allow the influx of Ca2+ into the cell. This increase in intracellular Ca2+ can trigger a variety of downstream signaling cascades that influence cellular processes such as gene expression, proliferation, and differentiation.[3]
This simplified diagram illustrates a common signaling pathway initiated by T-type calcium channel activation. The influx of calcium leads to the activation of calmodulin and subsequently the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the nucleus to regulate the expression of genes involved in cellular processes like proliferation.[13] T-type calcium channel blockers prevent this cascade by inhibiting the initial calcium influx.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Patch Clamp Protocol [labome.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 7. Scholars@Duke publication: Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. [scholars.duke.edu]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microdialysis in Trimethadione Pharmacokinetic Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microdialysis is a powerful in vivo sampling technique used to measure unbound concentrations of endogenous and exogenous substances in the extracellular fluid of various tissues. This application note provides a detailed protocol for conducting pharmacokinetic studies of the anticonvulsant drug trimethadione (TMO) and its active metabolite, dimethadione (DMO), in the blood, liver, and brain of conscious, unrestrained rats.[1] This methodology allows for continuous sampling from multiple sites in a single animal, providing high-quality data for pharmacokinetic modeling while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[2][3]
The protocols outlined below are based on established methodologies for microdialysis in rats and specific findings from a study by Kurata et al. (1995), which simultaneously investigated TMO and DMO pharmacokinetics in the liver, blood, and brain.[1]
Key Pharmacokinetic Parameters
Microdialysis studies coupled with appropriate analytical methods can determine several key pharmacokinetic parameters for this compound and its metabolite. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
| Parameter | Description | Significance in TMO Studies |
| Cmax | Maximum observed concentration | Indicates the peak exposure to TMO and DMO in a specific tissue. |
| Tmax | Time to reach Cmax | Represents the rate of absorption and distribution of TMO and its conversion to DMO. A delayed Tmax in the brain suggests slower penetration across the blood-brain barrier.[1] |
| AUC (Area Under the Curve) | Total drug exposure over time | Provides a measure of the overall exposure of a tissue to TMO and DMO. |
| t1/2 (Half-life) | Time for the concentration to decrease by half | Reflects the rate of elimination of TMO and DMO from the body. Similar elimination patterns across different tissues suggest that elimination is not tissue-specific.[1] |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Relates the amount of drug in the body to the concentration in the blood or plasma. |
Experimental Protocols
I. Animal Model and Preparation
-
Species: Male Sprague-Dawley rats (250-350 g) are commonly used for these studies.[1][4]
-
Housing: Animals should be housed individually in cages that allow for free movement during the microdialysis experiment. They should be maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to surgery.
II. Microdialysis Probe Construction and Selection
Custom-made or commercially available microdialysis probes can be used. The selection of the probe depends on the target tissue.
-
Brain Probes: Concentric or linear probes with a 2-4 mm membrane length are suitable for implantation into specific brain regions like the frontal lobe or corpus striatum.[1]
-
Liver and Blood Probes: A specialized design may be required. Kurata et al. described a newly developed probe for liver and blood sampling.[1] Alternatively, linear probes can be adapted for these tissues.
-
Membrane: The dialysis membrane should have a molecular weight cutoff that allows for the passage of this compound and dimethadione while excluding larger molecules like proteins.
III. Surgical Implantation of Microdialysis Probes
All surgical procedures should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery (Brain Probe):
-
Place the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the target brain region (e.g., frontal cortex or striatum).
-
Slowly lower the microdialysis probe into the brain to the target depth.
-
Secure the probe to the skull using dental cement and skull screws.
-
-
Blood Probe Implantation:
-
Catheterize the jugular vein for probe insertion.
-
Carefully insert the microdialysis probe into the vein.
-
Secure the probe in place with sutures.
-
-
Liver Probe Implantation:
-
Make a midline abdominal incision to expose the liver.
-
Carefully insert the microdialysis probe into the liver parenchyma.
-
Secure the probe with a purse-string suture.
-
-
Recovery: Allow the animal to recover from surgery for at least 24 hours before starting the microdialysis experiment. This allows for the stabilization of the tissue surrounding the probe.[4]
IV. Microdialysis Experiment
-
Perfusion Solution: Perfuse the probes with a sterile Ringer's solution or artificial cerebrospinal fluid (aCSF) that is isotonic with the extracellular fluid. The composition of a typical Ringer's solution is: 147 mM NaCl, 4 mM KCl, and 2.3 mM CaCl2.
-
Flow Rate: Set the perfusion flow rate to a low and constant speed, typically between 0.5 and 2.0 µL/min, using a microinfusion pump.[3]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before drug administration to ensure a stable baseline.
-
Drug Administration: Administer this compound orally (p.o.) or intravenously (i.v.). A study by Tanaka et al. (1985) investigated oral doses of 1, 2, and 4 mg/kg in rats.[5]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for up to 24 hours into small collection vials.[1] The temporal resolution of the study is determined by the sampling interval.[6]
-
Sample Storage: Immediately store the collected samples at -20°C or lower until analysis to prevent degradation.
V. Sample Analysis
The low concentrations of analytes in microdialysate samples require highly sensitive analytical techniques.
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a suitable method for the quantification of this compound and dimethadione in microdialysates due to its high sensitivity and selectivity.[7] Gas chromatography has also been used for the analysis of this compound and its metabolite in serum.[5]
-
Sample Preparation: Microdialysate samples are typically protein- and cell-free and can often be injected directly into the analytical system without extensive cleanup.[7]
-
Quantification: Create a standard curve with known concentrations of this compound and dimethadione to quantify the concentrations in the dialysate samples.
VI. Data Analysis and Pharmacokinetic Calculations
-
Probe Recovery: It is essential to determine the in vitro or in vivo recovery of the microdialysis probe to convert the measured dialysate concentrations to absolute extracellular concentrations. Retrodialysis is a common in vivo calibration method.[2][6]
-
Concentration-Time Profiles: Plot the corrected concentrations of this compound and dimethadione in the blood, liver, and brain as a function of time.
-
Pharmacokinetic Parameters: Use non-compartmental or compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Quantitative Data Summary
The following tables summarize representative pharmacokinetic data for this compound (TMO) and its metabolite dimethadione (DMO) following a single oral administration in rats, based on the findings of Kurata et al. (1995).[1]
Table 1: Pharmacokinetic Parameters of this compound (TMO) in Rat Dialysates
| Tissue | Tmax (hr) | Cmax (µg/mL) | AUC0-24h (µg·hr/mL) | t1/2 (hr) |
| Blood | ~1 | Data not specified | Data not specified | ~3 |
| Liver | ~1 | Data not specified | Data not specified | ~3 |
| Brain | Delayed (>1) | Data not specified | Data not specified | ~3 |
Note: Specific Cmax and AUC values were not provided in the abstract of the primary source. The elimination half-life (t1/2) was found to be consistent across the different tissues. The Tmax in the brain was noted to be delayed compared to blood and liver.[1]
Table 2: Relative Concentration of Dimethadione (DMO) (AUC0-24h)
| Tissue | Relative DMO Concentration |
| Blood | Higher |
| Liver | Higher |
| Brain | Lower |
Note: The relative concentration of the metabolite DMO was lower in the brain compared to the liver and blood, suggesting differences in its formation or distribution into the brain.[1]
Visualizations
Caption: Experimental workflow for a this compound pharmacokinetic study using microdialysis in rats.
Caption: Logical flow of pharmacokinetic data analysis from raw dialysate concentrations.
References
- 1. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-independent pharmacokinetics of this compound and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.vub.be [researchportal.vub.be]
Application Notes and Protocols for the Gas Chromatographic Analysis of Trimethadione and Dimethadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethadione is an anticonvulsant drug primarily used in the treatment of epilepsy. Its major and active metabolite is dimethadione. The therapeutic efficacy and potential toxicity of this compound are related to the plasma concentrations of both the parent drug and its metabolite. Therefore, the simultaneous determination of this compound and dimethadione is crucial for therapeutic drug monitoring and pharmacokinetic studies. Gas chromatography (GC) offers a robust and reliable method for the simultaneous quantification of these compounds in biological matrices.
This document provides detailed application notes and protocols for the analysis of this compound and dimethadione by gas chromatography with flame ionization detection (GC-FID).
Metabolic Pathway of this compound
This compound is metabolized in the liver primarily through N-demethylation to its active metabolite, dimethadione. This biotransformation is catalyzed by the cytochrome P450 enzyme CYP2E1. Dimethadione is then slowly excreted by the kidneys.
Caption: Metabolic conversion of this compound to Dimethadione.
Experimental Protocols
This protocol is based on the method described by Booker and Darcey (1971) for the analysis of this compound and dimethadione in serum.[1]
Reagents and Materials
-
Chloroform , spectroanalyzed grade
-
Paramethadione (internal standard)
-
This compound reference standard
-
Dimethadione reference standard
-
Sodium tungstate , 100 g/L solution in distilled water
-
Sulfuric acid , 0.67 N
-
Sodium sulfate , anhydrous granular
-
Magnesium sulfate , crystalline
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
Preparation of Internal Standard Solution
Dissolve 100 mg of paramethadione in 500 mL of spectroanalyzed chloroform. Store this solution in a dark bottle at room temperature.
Sample Preparation (Serum)
-
Protein Precipitation:
-
To 2 mL of serum in a 15-mL centrifuge tube, add 1 mL of 0.67 N sulfuric acid.
-
Add 1 mL of the sodium tungstate solution dropwise while shaking.
-
Mix thoroughly and let it stand for 15 minutes.
-
Centrifuge for 10 minutes at 2000 rpm.
-
-
Solvent Extraction:
-
Transfer 2 mL of the clear, protein-free supernatant to a clean 15-mL round-bottom tube.
-
Add 0.1 mL of 0.67 N sulfuric acid.
-
Add 1.5 g of anhydrous sodium sulfate and 1.5 g of crystalline magnesium sulfate and mix on a Vortex mixer.
-
Add 1 mL of the chloroform solution containing the paramethadione internal standard.
-
Mix vigorously on a Vortex mixer for 1.5 minutes.
-
Centrifuge to separate the phases.
-
-
Sample Injection:
-
Aspirate the upper aqueous layer.
-
Decant a portion of the chloroform layer into a clean, dry tube.
-
Inject a 5 µL aliquot into the gas chromatograph.
-
Gas Chromatography (GC) Conditions
The following GC parameters are based on the Booker and Darcey (1971) method, with typical packed column specifications from that era.
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Glass packed column, 2 m x 2-4 mm ID |
| Stationary Phase | 3% SP-2100 on 100/120 mesh Supelcoport (or equivalent non-polar phase) |
| Carrier Gas | Helium |
| Gas Pressures | Helium: 40 psi (Flow rate: 60 mL/min), Hydrogen: 10 psi (Flow rate: 35 mL/min), Air: 10 psi (Flow rate: 300 mL/min) |
| Temperatures | |
| Oven | 100 °C (Isothermal) |
| Injector (Flash Heater) | 140 °C |
| Detector | 140 °C |
| Injection Volume | 5 µL |
Workflow Diagram
Caption: Workflow for the GC analysis of this compound and Dimethadione.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described GC-FID method. Note that specific retention times, LOD, and LOQ are representative values for the analysis of anticonvulsant drugs by packed column GC-FID and may vary depending on the specific instrument and column used.
| Analyte | Representative Retention Time (min) | Recovery (%) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 2 - 4 | ~98 | 1 - 50 | ~0.5 | ~1.5 |
| Dimethadione | 4 - 6 | ~88 | 1 - 200 | ~0.5 | ~1.5 |
| Paramethadione (IS) | 6 - 8 | N/A | N/A | N/A | N/A |
Discussion
The presented gas chromatographic method allows for the simple and reliable simultaneous determination of this compound and its primary metabolite, dimethadione, in serum samples. The use of paramethadione as an internal standard corrects for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the quantification.
The sample preparation involves a straightforward protein precipitation step followed by a liquid-liquid extraction. The "salting out" with sodium sulfate and magnesium sulfate enhances the extraction of the relatively polar dimethadione into the organic solvent.
While the described method utilizes a packed column, which was common at the time of its development, modern gas chromatography often employs capillary columns. Capillary columns offer higher resolution, shorter analysis times, and greater sensitivity. If adapting this method to a capillary GC system, the injection volume would need to be significantly reduced (e.g., 1 µL with a split injection) and the flow rates adjusted according to the column's internal diameter.
For method validation, it is essential to establish linearity, accuracy, precision, and the limits of detection and quantification under the specific laboratory conditions. The stability of the analytes in the biological matrix and in the prepared extracts should also be assessed.
References
Application Notes and Protocols: Synthesis and Evaluation of Trimethadione Derivatives and Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of trimethadione derivatives and bioisosteres, with a focus on N-substituted 1,2,3-oxathiazolidine-4-one-2,2-dioxides. Detailed experimental protocols for chemical synthesis and anticonvulsant screening are provided, along with tabulated quantitative data for synthesized compounds. Additionally, the underlying signaling pathways implicated in the mechanism of action of this compound are illustrated.
Introduction
This compound (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione) is an anticonvulsant medication historically used in the management of absence seizures.[1][2] Its mechanism of action is primarily attributed to the inhibition of T-type calcium channels in thalamic neurons, which are crucial for the generation of rhythmic burst firing characteristic of absence seizures.[1][2][3] There is also evidence suggesting a potential role in enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1]
The development of this compound derivatives and bioisosteres aims to improve efficacy, reduce side effects, and broaden the therapeutic spectrum. This document details the synthesis and evaluation of a series of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, which act as bioisosteres of this compound.[4][5]
Signaling Pathway of this compound
The anticonvulsant effect of this compound is primarily mediated through its interaction with neuronal ion channels and neurotransmitter systems. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound's anticonvulsant action.
Synthesis of this compound
This compound is synthesized by the methylation of its precursor, 5,5-dimethyloxazolidine-2,4-dione. The precursor is formed through the cyclocondensation of an ester of 2-hydroxyisobutyric acid with urea.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Synthesis of this compound Bioisosteres: N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides
A series of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, bioisosteres of this compound, have been synthesized and evaluated for their anticonvulsant activity. The synthesis involves the preparation of α-hydroxyamide intermediates followed by cyclization.[4][6]
Synthesis of α-hydroxyamide Intermediates (Microwave-Assisted)
Microwave-assisted synthesis offers a rapid and efficient method for the preparation of α-hydroxyamides with improved yields and shorter reaction times compared to traditional methods.[4][7]
Protocol:
-
Place the α-hydroxyacid, α-hydroxyisobutyl methyl ester, or methyl benzilate and the corresponding primary amine in a dry microwave reactor vessel equipped with a Teflon-coated magnetic stirring bar.
-
Set the microwave reactor to 300 W and 250 psi.
-
Heat the reaction mixture to 150 °C for 10-25 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the resulting α-hydroxyamides by column chromatography on silica gel.[4]
Synthesis of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides
The α-hydroxyamide intermediates are cyclized to form the final N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxide products.
Protocol:
-
The synthesis involves a cyclization reaction of the α-hydroxyamides.[6]
-
The reaction mixture is monitored by TLC.
-
The final products are purified by column chromatography on silica gel.[4]
Anticonvulsant Activity Screening
The synthesized compounds are evaluated for their anticonvulsant activity in mice using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Neurotoxicity is assessed using the RotoRod test.[4][8]
Maximal Electroshock Seizure (MES) Test
Protocol:
-
Administer the test compounds intraperitoneally (i.p.) to mice.
-
After a set time, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via ear clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED50) for the most active compounds.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Protocol:
-
Administer the test compounds i.p. to mice.
-
After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.[4]
-
Observe the animals for 30 minutes for the occurrence of seizures.
-
Protection is defined as the failure to observe a threshold seizure (a single episode of clonic spasms lasting at least 5 seconds).[4]
Quantitative Data
The following tables summarize the anticonvulsant activity of the synthesized α-hydroxyamides and N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides.
Table 1: Anticonvulsant Activity of α-Hydroxyamides
| Compound | R-group | MES ED50 (mg/kg) | scPTZ Protection at 100 mg/kg |
| 3a | Benzyl | 9.1 | Active |
| 3b | Phenethyl | 53.9 | Active |
| 3c | 3-Phenylpropyl | 44.6 | Active |
| 3e | Cyclohexyl | 25.2 | Active |
| Data sourced from Pastore et al., 2013.[4] |
Table 2: Anticonvulsant Activity of N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides
| Compound | R-group | MES ED50 (mg/kg) | scPTZ Protection at 100 mg/kg |
| 5a | Benzyl | 15.1 | Active |
| 5b | Phenethyl | 91.1 | Active |
| 5c | 3-Phenylpropyl | 0.06 | Active |
| Data sourced from Pastore et al., 2013.[4][7] |
Table 3: Comparative Anticonvulsant Activity
| Compound | MES ED50 (mg/kg) |
| This compound | 627 |
| Valproic Acid | 283 |
| Compound 5c | 0.06 |
| Data sourced from Pastore et al., 2013.[4] |
Conclusion
The synthesized N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, particularly compound 5c , have demonstrated significantly more potent anticonvulsant activity in the MES test compared to the parent compound this compound and the commonly used antiepileptic drug, valproic acid.[4] These findings highlight the potential of these bioisosteres as templates for the design and development of novel and more effective anticonvulsant agents. The microwave-assisted synthesis protocol provides a rapid and efficient route for the preparation of the key α-hydroxyamide intermediates. Further investigation into the structure-activity relationships and optimization of these compounds is warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Voltage‐gated calcium channels in genetic epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trimethadione-Induced Adverse Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the adverse effects of trimethadione in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in animal studies?
A1: The most frequently documented adverse effects of this compound in animal studies include developmental toxicity (teratogenicity), neurotoxicity, hepatotoxicity, and nephrotoxicity.[1][2][3]
Q2: Which animal models are most commonly used to study this compound-induced adverse effects?
A2: Mice and rats are the predominant animal models used in this compound toxicity studies, particularly for assessing teratogenic and neurotoxic effects.[1][2][4]
Q3: What is the primary metabolite of this compound and is it also toxic?
A3: The primary active metabolite of this compound is dimethadione (DMO).[1][2] Studies suggest that DMO is the proximate teratogen, and its administration can induce similar or even more severe developmental defects than the parent compound.[2][4]
Q4: Are there known mechanisms for this compound's teratogenicity?
A4: A leading hypothesis suggests that the teratogenicity of this compound and its metabolite, dimethadione, may be mediated by bioactivation via prostaglandin synthetase, leading to the formation of a reactive free radical intermediate that can cause cellular damage in the developing embryo.[1][3]
Troubleshooting Guides
Developmental and Reproductive Toxicity (DART) Studies
Issue: High variability in the incidence of this compound-induced cleft palate in our mouse colony.
-
Possible Cause: The timing of administration is critical. The highest incidence of cleft palate in CD-1 mice is observed when this compound is administered on gestational days 11 and 12.[1] Administration on days 12 and 13 has been shown to be negligibly teratogenic.[1]
-
Troubleshooting Steps:
-
Verify Gestational Timing: Ensure precise timing of mating and confirmation of gestation (e.g., via vaginal plug). Administer this compound consistently on gestational days 11 and 12 for cleft palate studies in mice.
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for inducing teratogenic effects with this compound.[1]
-
Dose-Response: Establish a clear dose-response curve in your specific mouse strain. Doses around 1000 mg/kg have been shown to induce a significant incidence of cleft palate.[1]
-
Metabolite Consideration: Consider that this compound is metabolized to the active teratogen, dimethadione. Variability in maternal metabolism could contribute to inconsistent results.[1][2]
-
Issue: Difficulty in observing this compound-induced cardiac defects in our rat model.
-
Possible Cause: The dosing regimen and the specific metabolite used can significantly impact the incidence and severity of cardiac defects.
-
Troubleshooting Steps:
-
Use the Active Metabolite: Direct administration of dimethadione (DMO) has been shown to induce a high incidence of ventricular septal defects (VSDs) in Sprague-Dawley rats.[2][4]
-
Optimize Dosing Regimen: A regimen of 300 mg/kg of DMO administered twice daily (b.i.d.) from the evening of gestation day 8 to the morning of gestation day 11 has been effective in inducing cardiac defects.[2][4][5]
-
Comprehensive Fetal Examination: Employ thorough methods for examining fetal hearts, such as microdissection or advanced imaging techniques, to accurately identify VSDs and other cardiac anomalies.
-
Neurotoxicity Studies
Issue: Our behavioral assays are not sensitive enough to detect neurotoxic effects of this compound.
-
Possible Cause: The choice of behavioral test and the specific parameters measured are crucial for detecting sedation and ataxia.
-
Troubleshooting Steps:
-
Utilize the Rotarod Test: The rotarod test is a standard and sensitive method for assessing motor coordination and balance.[6][7][8][9] A decrease in the latency to fall from the rotating rod after this compound administration would indicate motor impairment.
-
Employ the Open Field Test: The open field test can be used to assess locomotor activity. A reduction in the total distance traveled and the number of line crossings can be indicative of a sedative effect.
-
Dose Selection: Ensure that the doses of this compound being tested are sufficient to induce neurotoxic effects. A toxic dose of approximately 2 g/kg has been reported to cause sleep and unconsciousness in animals.[1]
-
Hepatotoxicity and Nephrotoxicity Studies
Issue: Inconsistent results in biomarker analysis for liver and kidney toxicity.
-
Possible Cause: The timing of sample collection and the choice of biomarkers are critical for detecting organ damage.
-
Troubleshooting Steps:
-
Standard Liver Biomarkers: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10][11][12] Elevated levels of these enzymes are indicative of hepatocellular injury.
-
Standard Kidney Biomarkers: Assess serum levels of blood urea nitrogen (BUN) and creatinine as indicators of kidney function.[13]
-
Histopathology: Complement biomarker analysis with histopathological examination of liver and kidney tissues to identify cellular damage, such as necrosis or degenerative changes.[14][15]
-
Time Course Study: Conduct a time-course study to determine the optimal time point for observing peak biomarker elevation and histopathological changes following this compound administration.
-
Quantitative Data Summary
Table 1: Teratogenic Effects of this compound and its Metabolite, Dimethadione, in Mice
| Compound | Dose (mg/kg, i.p.) | Gestational Day(s) of Administration | Animal Model | Incidence of Cleft Palate (%) | Reference |
| This compound | 1000 | 11 and 12 | CD-1 Mice | 8.9 | [1] |
| This compound | 700 or 1000 | 12 and 13 | CD-1 Mice | 1.1 | [1] |
| Dimethadione | 900 | 11 and 12 | CD-1 Mice | 17.3 - 34.9 | [1] |
| Dimethadione | 900 | 12 and 13 | CD-1 Mice | 4.4 | [1] |
Table 2: Teratogenic Effects of Dimethadione in Rats
| Compound | Dosing Regimen | Animal Model | Incidence of Ventricular Septal Defects (%) | Reference |
| Dimethadione | 300 mg/kg b.i.d. on GD 9 and 10 | Sprague-Dawley Rats | 74 | [4] |
Table 3: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 | Reference |
| Mice | Intraperitoneal | ~17.37 mg/kg (for Uranyl Nitrate, as a proxy for a toxic substance) | |
| Rats | Oral | Not explicitly found for this compound, but general tables for other substances exist. | [16] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cleft Palate in Mice
-
Animal Model: Pregnant CD-1 mice.
-
Mating and Gestation: House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestational day (GD) 0.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: On GD 11 and 12, administer this compound (e.g., 1000 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Fetal Examination: On GD 19, euthanize the dams.
-
Data Collection: Examine the fetuses for the presence of cleft palate and other external malformations.
Protocol 2: Assessment of Dimethadione-Induced Cardiac Defects in Rats
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Mating and Gestation: Confirm mating and establish GD 0 as described for mice.
-
Drug Preparation: Dissolve dimethadione (DMO) in distilled water.[4]
-
Administration: Administer DMO (300 mg/kg) or vehicle control twice daily (b.i.d.) from the evening of GD 8 to the morning of GD 11.[2][4][5]
-
Fetal Examination: On GD 21, perform caesarian sections.[4]
-
Data Collection: Examine the fetuses for cardiac malformations, with a particular focus on ventricular septal defects (VSDs), using appropriate dissection and examination techniques.[4]
Protocol 3: Assessment of this compound-Induced Neurotoxicity in Rodents
-
Animal Model: Adult male mice or rats.
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Administration: Administer a range of this compound doses or vehicle control.
-
Rotarod Test:
-
Acclimation: Train the animals on the rotarod for a set period before drug administration.
-
Testing: At a specified time after drug administration, place the animals on the accelerating rotarod and record the latency to fall.
-
-
Open Field Test:
-
Acclimation: Place the animal in the open field arena and allow for a brief habituation period.
-
Testing: Record the animal's activity (e.g., distance traveled, line crossings) for a defined period.
-
-
Data Analysis: Compare the performance of the this compound-treated groups to the control group.
Visualizations
References
- 1. Inhibition of this compound and dimethadione teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid: a unifying hypothesis for the teratologic effects of hydantoin anticonvulsants and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In utero dimethadione exposure causes postnatal disruption in cardiac structure and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Co-variation in frequency and severity of cardiovascular and skeletal defects in Sprague-Dawley rats after maternal administration of dimethadione, the N-demethylated metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethadione embryotoxicity in the rat is neither correlated with maternal systemic drug concentrations nor embryonic tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model [mdpi.com]
- 9. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trimethadione Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethadione in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticonvulsant drug that primarily functions by inhibiting voltage-dependent T-type calcium channels in thalamic neurons.[1][2] This action raises the threshold for repetitive neuronal firing, thereby dampening the abnormal thalamocortical rhythmicity associated with absence seizures.[2] While its primary target is T-type calcium channels, some evidence suggests it may also enhance the activity of the inhibitory neurotransmitter GABA and reduce the effects of excitatory neurotransmitters.[1]
Q2: What is the active metabolite of this compound and why is it important?
This compound is metabolized in the liver to its active metabolite, dimethadione (DMO).[1][3] DMO has a significantly longer half-life than this compound (6-13 days for DMO versus 12-24 hours for this compound), contributing to a prolonged anticonvulsant effect.[1][3] Therefore, when assessing the efficacy of this compound, it is crucial to consider the contribution of DMO.
Q3: What are the common animal models used to test the efficacy of this compound?
The subcutaneous pentylenetetrazol (scPTZ) seizure model is a clinically validated and widely used model for evaluating drugs like this compound that are effective against absence seizures.[4] This model involves administering a sub-convulsive dose of PTZ, a GABA-A receptor antagonist, to induce seizure-like behaviors in rodents. This compound has been shown to be effective in preventing PTZ-induced seizures in experimental animals.[4]
Q4: What are the potential side effects of this compound in animal models?
Common side effects observed with this compound administration in animals include drowsiness, sedation, and ataxia at higher doses.[4] More severe, though less common, adverse effects can include skin rashes, blood dyscrasias (such as neutropenia and aplastic anemia), nephrotoxicity, and hepatotoxicity.[3] It is essential to monitor animals for any signs of these adverse effects during the experimental period.
Q5: How should this compound be prepared for administration to rodents?
For oral administration, this compound can be suspended in a vehicle such as a 1% carboxymethyl cellulose (CMC) solution.[5] For intraperitoneal or subcutaneous injection, it should be dissolved in a sterile, isotonic saline solution (0.9% sodium chloride). All solutions should be freshly prepared before administration.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low anticonvulsant effect observed. | Inadequate Dose: The administered dose of this compound may be too low to reach therapeutic concentrations in the brain. | - Perform a dose-response study to determine the optimal effective dose (ED50) for your specific animal strain and experimental conditions.- Consult literature for effective dose ranges in similar models.- Ensure accurate calculation of the dose based on the animal's body weight. |
| Timing of Administration: The time between this compound administration and the seizure-inducing stimulus (e.g., PTZ injection) may not align with the drug's peak plasma concentration (Tmax). | - Review pharmacokinetic data for this compound in your chosen animal model to determine the optimal pre-treatment time.- In rats, the Tmax for oral this compound is approximately 0.6 hours.[6] | |
| Metabolism and Active Metabolite: The anticonvulsant effect may be primarily due to the active metabolite, dimethadione (DMO), which has a longer half-life. A single dose of this compound might not be sufficient to see a significant effect. | - Consider a repeated dosing regimen to allow for the accumulation of DMO to therapeutic levels. | |
| Animals exhibit excessive sedation or ataxia. | High Dose: The administered dose of this compound is likely too high, leading to sedative side effects. A toxic dose in animals is approximately 2 g/kg.[4] | - Reduce the dose of this compound.- Perform a tolerability study to determine the maximum tolerated dose (MTD) in your animal strain.- Observe animals closely for signs of sedation and ataxia, and score these behaviors as part of your experimental endpoints. |
| Inconsistent results between animals. | Biological Variability: Individual differences in drug metabolism, absorption, and sensitivity to the convulsant agent can lead to variability in response. | - Increase the number of animals per group to improve statistical power.- Ensure that animals are of a similar age and weight, and are housed under identical conditions.- Use a consistent and precise method for drug administration. |
| Improper Drug Administration: Inaccurate or inconsistent administration of this compound or the convulsant agent can lead to variable drug exposure. | - Ensure proper training in the chosen administration technique (e.g., oral gavage, intraperitoneal injection).- Verify the concentration of your drug solutions before administration. | |
| Signs of toxicity observed (e.g., skin rash, weight loss). | Drug Hypersensitivity or Cumulative Toxicity: Some animals may have a hypersensitivity reaction to this compound, or toxicity may develop with chronic administration. | - Immediately discontinue this compound administration in the affected animal(s).- Monitor animals daily for signs of toxicity, including changes in weight, skin condition, and general behavior.- If using a chronic dosing regimen, consider periodic blood tests to monitor for hematological and liver abnormalities. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (TMO) and Dimethadione (DMO) in Rats
| Parameter | TMO (Oral, 100 mg/kg) | DMO (from Oral TMO) | TMO (IV, 100 µg/kg) | DMO (from IV TMO) | TMO (in brain, liver, blood dialysates) |
| Tmax (Peak Time) | 0.6 hours[6] | 8 hours[6] | - | - | Delayed in brain compared to liver and blood[2] |
| Cmax (Peak Concentration) | 98 µg/ml[6] | 163 µg/ml[6] | - | - | - |
| t1/2 (Half-life) | 2.2 hours[6] | 39.4 hours[6] | 2.5 hours[6] | 39.1 hours[6] | ~3 hours[2] |
| AUC (Area Under the Curve) | Linear relationship with dose (1-4 mg/kg) | Linear relationship with dose (1-4 mg/kg) | - | - | Lower relative concentration of DMO in brain compared to liver and blood[2] |
Experimental Protocols
Protocol: Subcutaneous Pentylenetetrazol (scPTZ)-Induced Seizure Model in Mice
This protocol is designed to assess the anticonvulsant efficacy of this compound.
1. Animals:
-
Male Swiss albino mice (or other appropriate strain) weighing 20-25g.
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation:
-
This compound: Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., 1% CMC for oral administration, 0.9% saline for intraperitoneal injection).
-
Pentylenetetrazol (PTZ): Prepare a fresh solution of PTZ in 0.9% saline. The dose of PTZ required to induce seizures should be determined in a pilot study, but a commonly used dose is around 85 mg/kg.
3. Experimental Procedure:
-
Divide animals into experimental groups (e.g., vehicle control, this compound-treated groups at different doses). A minimum of 8-10 animals per group is recommended.
-
Administer this compound or the vehicle to the respective groups at a predetermined time before PTZ administration (e.g., 30-60 minutes for intraperitoneal injection).
-
At the designated time, administer PTZ subcutaneously in the loose skin of the neck.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for 30 minutes for the onset and severity of seizures.
4. Seizure Scoring:
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale, modified for PTZ):
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the body
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Generalized clonic convulsions with loss of righting reflex
-
Stage 5: Tonic-clonic seizures leading to death
-
5. Data Analysis:
-
Compare the latency to seizures and the seizure scores between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The percentage of animals protected from generalized clonic seizures in each group can also be calculated.
-
If a dose-response study is conducted, the ED50 (the dose that protects 50% of the animals from generalized clonic seizures) can be calculated using probit analysis.
Visualizations
Caption: Mechanism of action of this compound in preventing absence seizures.
Caption: Workflow for an in vivo experiment using the scPTZ model.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacokinetic study of this compound and its metabolite in blood, liver and brain by microdialysis in conscious, unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | Neuroprotective and anticonvulsant effect of trimetazidine in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis [frontiersin.org]
- 6. Pharmacokinetic studies of this compound and its metabolite in rats with chemical-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethadione Experimental Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Trimethadione in experimental solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound and its stock solutions? A1: Solid this compound is a white crystalline powder that is stable under standard room temperature conditions and is not hygroscopic.[1] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for one year.[2] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]
Q2: What are the best solvents for preparing this compound solutions? A2: this compound's solubility depends on the solvent's polarity. It shows moderate solubility in polar protic solvents like water and has lower solubility in non-polar media.[1] For research purposes, Dimethyl sulfoxide (DMSO) is an effective solvent, capable of dissolving this compound at concentrations up to 100 mg/mL.[2] For in vivo studies, complex solvent systems are often used, such as a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions? A3: The stability of many pharmaceutical compounds is pH-dependent.[3] Molecules with ester or amide bonds are particularly susceptible to hydrolysis under acidic or basic conditions.[3][4] While specific hydrolysis data for this compound is not readily available, its oxazolidinedione structure contains functional groups that could be liable to degradation at extreme pH levels. It is crucial to control the pH of aqueous solutions, often using buffer systems, to minimize potential degradation and ensure experimental reproducibility.[3]
Q4: Does temperature influence the stability of this compound solutions? A4: Yes, temperature can significantly impact both the solubility and stability of this compound. Generally, solubility increases with temperature.[1] However, elevated temperatures can also accelerate chemical degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable.[5] For long-term stability, frozen storage (-20°C or -80°C) is recommended for stock solutions.[2]
Q5: Is this compound sensitive to light? A5: While specific photostability studies for this compound were not found in the provided search results, it is a general best practice in pharmaceutical research to protect experimental solutions from light to prevent potential photodegradation. Storing solutions in amber vials or in the dark is a recommended precautionary measure.[5][6]
Q6: How can I quantify the concentration and degradation of this compound in my samples? A6: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a common, robust method for quantifying pharmaceutical compounds and their degradation products.[7][8] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been used for the analysis of this compound.[9][10] Developing a stability-indicating HPLC method is recommended for accurately distinguishing the intact drug from its potential degradants.
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 46 °C | [11] |
| State at Room Temp. | Solid | [1] |
Table 2: Solubility and Recommended Storage Conditions for this compound
| Solvent/Condition | Specification | Reference |
| Water | Moderately soluble (50,000 mg/L) | [1][11] |
| Non-polar solvents | Lower solubility | [1] |
| DMSO | ≥ 100 mg/mL | [2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [2] |
| Powder Storage | -20°C (3 years) or 4°C (2 years) | [2] |
| Stock Solution Storage | -80°C (2 years) or -20°C (1 year) | [2] |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution. | 1. The concentration exceeds the solubility limit in the chosen solvent. 2. The solution temperature has dropped, reducing solubility. 3. pH of the aqueous solution has shifted, affecting solubility. | 1. Gently warm and/or sonicate the solution to aid dissolution.[2] 2. Verify the concentration is within the known solubility limits for that solvent system. 3. For aqueous solutions, ensure the pH is controlled with an appropriate buffer system. |
| Loss of drug potency or evidence of degradation. | 1. The solution was stored at an improper temperature. 2. Exposure to extreme pH or light. 3. Solution is past its recommended shelf life. | 1. Always store solutions at the recommended temperatures (refrigerated or frozen).[2][5] 2. Prepare fresh solutions, especially for in vivo work.[2] 3. Use a stability-indicating analytical method (e.g., HPLC) to check for degradation products. |
| Inconsistent experimental results. | 1. Use of different solvent batches or grades. 2. Inconsistent solution preparation methods. 3. Degradation due to repeated freeze-thaw cycles. 4. Some solvents (e.g., DMSO, PG) can inhibit the metabolism of this compound in vitro/in vivo.[10] | 1. Use high-purity solvents from a consistent source. 2. Prepare aliquots of stock solutions to avoid freeze-thaw cycles.[2] 3. Be aware of potential solvent-drug interactions, especially in metabolic studies.[10] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general procedure for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound in solution.
1. Objective: To separate and quantify this compound from its potential degradation products, thereby providing a clear measure of its stability over time and under various stress conditions.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified water (18 MΩ·cm)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for forced degradation studies
-
Oxidizing agent (e.g., 3% H₂O₂) for forced degradation studies
3. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 4.0) and Acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 240 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dilute the experimental this compound solution with the mobile phase to fall within the range of the calibration curve.
-
Forced Degradation (for method validation):
-
Acid/Base Hydrolysis: Incubate the drug solution with 0.1 N HCl and 0.1 N NaOH at 60°C.
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the drug solution at 80°C.
-
Photodegradation: Expose the drug solution to UV light.
-
Analyze samples at various time points to assess peak purity and resolution between the parent drug and any degradants.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the retention time and peak area for this compound.
-
Quantification: Calculate the concentration of this compound in the samples using the calibration curve derived from the standards. Stability is reported as the percentage of the initial concentration remaining at each time point.
Visualizations
Caption: Mechanism of Action of this compound.[12][13][14]
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for solution precipitation.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR analysis of pharmaceuticals. 8. Determination of this compound in various dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of organic solvents on this compound n-demethylation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is this compound used for? [synapse.patsnap.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing sedation as a side effect of Trimethadione (TMO) in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause sedation?
A1: this compound's sedative effects are linked to its mechanism of action as an anticonvulsant. It primarily works by reducing T-type calcium currents in thalamic neurons, which dampens the abnormal brain activity associated with absence seizures.[1] This central nervous system (CNS) depression can manifest as drowsiness or sedation.[2][3] Additionally, some evidence suggests this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further contributing to its sedative properties.[4][5]
Q2: What are the typical signs of sedation in rodent models?
A2: Sedation in rodents can be identified by a range of behavioral changes. Common signs include decreased locomotor activity, lethargy, a hunched posture, lack of grooming, and reduced exploration of their environment.[6] At higher doses, this can progress to ataxia (loss of coordination), sleep, and unconsciousness.[2] Validated sedation assessment scales can be used for objective measurement.[7][8]
Q3: How does the dose of this compound relate to the level of sedation?
A3: Generally, the sedative effect of this compound is dose-dependent. While therapeutic doses aim to control seizures with minimal side effects, excessive doses can lead to significant sedation, ataxia, and even respiratory depression.[2] A toxic dose in animals of approximately 2 g/kg has been shown to produce sleep and unconsciousness.[2] However, it is crucial to perform dose-titration studies in your specific animal model (species, strain, age) to determine the optimal therapeutic window that minimizes sedation while maintaining anti-seizure efficacy.
Q4: Are there drug interactions that can worsen this compound-induced sedation?
A4: Yes. Co-administration of other CNS depressants will amplify the sedative effects of this compound.[9][10] Researchers should be cautious when using concurrent medications. See the table below for a summary of interacting drug classes.
Q5: How is this compound metabolized and does its metabolite contribute to sedation?
A5: this compound is rapidly absorbed and metabolized in the liver, primarily by the CYP2E1 enzyme, to its active metabolite, dimethadione (DMO).[1][2][4] DMO also possesses anticonvulsant properties and has a much longer half-life than the parent drug, contributing significantly to the overall therapeutic effect and potentially to sustained sedation.[4][11]
Troubleshooting Guide
Issue 1: Animals are too sedated to perform behavioral tasks.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Systematically reduce the this compound dose in decrements (e.g., 10-20%) and re-evaluate both sedation levels and seizure protection to find the minimum effective dose. |
| Peak drug effect coincides with testing. | Adjust the timing of your behavioral testing. Conduct tests during a trough period of the drug's concentration, if known, or several hours after administration. |
| Drug accumulation. | If administering multiple doses, consider that the long half-life of the active metabolite, dimethadione, may lead to accumulation and increased sedation over time.[11] Allow for a longer washout period between experiments if possible. |
| Interaction with other compounds. | Review all administered compounds, including anesthetics or analgesics used in prior procedures, for potential synergistic sedative effects.[1][9][12] |
Issue 2: Sedation levels are inconsistent across animals.
| Potential Cause | Troubleshooting Step |
| Biological variability. | Factors such as age, sex, strain, and individual metabolic rates can affect drug response.[6] Ensure your experimental groups are well-matched. Increase the sample size (n) to improve statistical power and account for variability. |
| Inaccurate dosing. | Verify the accuracy of your drug solution concentration and the volume administered to each animal. Ensure consistent administration routes (e.g., IP, PO). |
| Health status of animals. | Underlying health issues, particularly impaired liver or kidney function, can affect drug metabolism and clearance, potentially leading to higher drug levels and more sedation.[10][12] Use only healthy animals for your studies. |
Data Presentation
Table 1: Drug Classes that Potentiate this compound-Induced Sedation
| Drug Class | Examples | Rationale for Interaction |
| Other Anticonvulsants | Benzodiazepines (e.g., Diazepam), Barbiturates (e.g., Phenobarbital) | Additive CNS depressant effects.[9] |
| Opioid Analgesics | Morphine, Buprenorphine, Butorphanol | Potent CNS depressants that can cause significant sedation.[12][13] |
| Sedatives/Hypnotics | Alpha-2 agonists (e.g., Xylazine, Dexmedetomidine), Propofol | Direct sedative action that is synergistic with this compound.[10][14] |
| Antihistamines (1st Gen) | Diphenhydramine | Many first-generation antihistamines cross the blood-brain barrier and cause drowsiness.[10][12] |
| Alcohol | Ethanol | Potent CNS depressant that worsens side effects from this compound.[10][15] |
Table 2: Sample Sedation Scoring System for Rodents (This is an example scale; researchers should validate or adapt a scale for their specific needs.)
| Score | Behavior | Description |
| 0 | Alert & Active | Normal grooming, exploring, and locomotor activity. |
| 1 | Mild Sedation | Reduced spontaneous activity, but animal is still responsive to stimuli (e.g., cage tap). |
| 2 | Moderate Sedation | Animal is largely inactive, may have a hunched posture, delayed or minimal response to stimuli. Mild ataxia may be present. |
| 3 | Deep Sedation | Animal is immobile and does not respond to mild stimuli. Loss of righting reflex. |
Experimental Protocols
Protocol 1: Assessing Sedation Levels Using a Behavioral Scale
-
Habituation: Place the animal in a testing arena (e.g., an open field box) for 10-15 minutes to allow acclimatization to the environment.[16]
-
Baseline Scoring: Before drug administration, score the animal's baseline activity level using a validated sedation scale (see Table 2 for an example). Record parameters like locomotor activity (distance traveled), exploratory behavior (rearing), and response to stimuli.
-
Drug Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Post-Dosing Assessment: At predefined time points (e.g., 15, 30, 60, and 120 minutes) after administration, return the animal to the testing arena and score its sedation level again.
-
Data Analysis: Compare the post-administration scores to the baseline scores for each animal. Analyze the data to determine the peak time of sedation and the dose-response relationship.
Protocol 2: Evaluating a Potential Sedation Countermeasure
-
Establish Sedation Model: Using Protocol 1, determine a dose and time point at which this compound consistently produces a moderate level of sedation (e.g., a score of 2 on the sample scale).
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound only
-
Group 3: Countermeasure agent only
-
Group 4: this compound + Countermeasure agent
-
-
Drug Administration:
-
Administer the countermeasure agent (or its vehicle) at an appropriate time before or after the this compound injection, based on its known pharmacokinetics.
-
Administer this compound (or its vehicle) as determined in Step 1.
-
-
Behavioral Assessment: At the predetermined peak sedation time for this compound, assess the sedation level in all groups using the established behavioral scale.
-
Efficacy Confirmation: It is critical to also confirm that the countermeasure agent does not interfere with the anticonvulsant efficacy of this compound. This requires running a parallel experiment using a seizure induction model (e.g., pentylenetetrazol-induced seizures).[17]
Visualizations
Caption: Mechanism of this compound leading to sedation and anticonvulsant effects.
Caption: Experimental workflow for assessing and managing TMO-induced sedation.
Caption: Decision tree for troubleshooting TMO-related sedation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. xenonhealth.com [xenonhealth.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. The SIESTA (SEAAV Integrated evaluation sedation tool for anaesthesia) project: Initial development of a multifactorial sedation assessment tool for dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. westernu.edu [westernu.edu]
- 15. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 16. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Trimethadione Teratogenicity Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources for researchers studying the teratogenicity of trimethadione (TMD) in developmental biology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected teratogenic effects (e.g., cleft palate) in my mouse model?
A1: Several factors can influence the outcome of your experiment:
-
Timing of Administration: The developmental stage at the time of exposure is critical. For inducing cleft palate in CD-1 mice, administering TMD or its metabolite on Gestational Days 11 and 12 is significantly more effective than on Days 12 and 13.[1] Ensure your dosing window aligns with the specific organogenesis period for the defect you are studying.
-
Metabolite Potency: this compound is metabolized in the liver to its active, N-demethylated form, dimethadione (DMD). DMD is considered the proximate teratogen and is more potent than TMD itself.[1][2] Studies directly administering DMD often show a higher incidence of defects.[1]
-
Dose Selection: The dose must be high enough to induce teratogenicity but ideally should not cause excessive maternal toxicity or mortality, which can confound the results.[3]
-
Animal Strain: Genetic susceptibility can vary between different strains of animals. While a specific model may be established in CD-1 mice, your chosen strain might have a different sensitivity.
Q2: What is the primary teratogenic agent: this compound (TMD) or its metabolite dimethadione (DMD)?
A2: Dimethadione (DMD) is considered the proximate teratogen. Studies have shown that at equimolar doses, DMD induces a significantly higher incidence of malformations, such as cleft palate, compared to the parent compound, TMD.[1] The teratogenic potential of TMD is believed to depend on its metabolic conversion to DMD.[1]
Q3: My control group is showing a low level of spontaneous malformations. How do I interpret my results?
A3: It is not uncommon for animal colonies to have a low background rate of certain malformations. To properly interpret your data, compare the incidence of defects in your TMD/DMD-treated groups to both your concurrent vehicle-control group and to historical control data for the specific animal strain in your facility. A statistically significant increase in malformations above these baseline rates is necessary to attribute the effect to the test compound.[3]
Q4: Are there known inhibitors I can use as mechanistic tools in my experiments?
A4: Yes. The cyclooxygenase inhibitor acetylsalicylic acid (ASA, or aspirin) has been shown to reduce or completely prevent TMD-induced cleft palates in mice.[1] This suggests that the teratogenic mechanism involves bioactivation by prostaglandin synthetase to a reactive intermediate.[1][4] Using ASA as a co-treatment can help investigate this pathway in your model.
Q5: Besides structural malformations, are there other endpoints I should consider?
A5: Yes. In utero exposure to TMD/DMD can lead to a range of adverse outcomes beyond gross structural defects. These include:
-
Intrauterine growth retardation and lower fetal body weight.[2][5]
-
Functional deficits, such as cardiac arrhythmia and bradycardia, which can persist postnatally even if structural defects like ventricular septal defects (VSDs) resolve.[6][7][8]
-
Developmental delays and cognitive/behavioral effects.[5][9]
-
Increased fetal resorption or death.[5]
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from developmental toxicity studies of this compound and dimethadione.
Table 1: Incidence of Cleft Palate in CD-1 Mice
| Compound | Dose (mg/kg, ip) | Administration Days (Gestational) | Incidence of Cleft Palate (%) | Reference |
| This compound | 1000 | 11 and 12 | 8.9% | [1] |
| This compound | 700 or 1000 | 12 and 13 | 1.1% | [1] |
| Dimethadione | 900 | 11 and 12 | 17.3 - 34.9% | [1] |
| Dimethadione | 900 | 12 and 13 | 4.4% | [1] |
Table 2: Effect of Acetylsalicylic Acid (ASA) on Teratogenicity in CD-1 Mice
| Primary Teratogen | Teratogen Dose (mg/kg) & Schedule | ASA Co-treatment | Resulting Incidence of Cleft Palate (%) | Reference |
| This compound | 1000 mg/kg on Days 11 & 12 | 10 mg/kg on Day 11 | Reduced to 1.1% | [1] |
| This compound | 1000 mg/kg on Days 11 & 12 | 1 or 10 mg/kg on Days 11 & 12 | 0% (Totally prevented) | [1] |
| Dimethadione | 900 mg/kg on Days 11 & 12 | ASA | Reduced from 34.9% to 20.3% | [1] |
Experimental Protocols
Protocol 1: Induction of Cleft Palate in Mice
This protocol is adapted from studies investigating the induction of cleft palate in CD-1 mice.[1]
-
Animal Model: Use timed-pregnant CD-1 mice. The day a vaginal plug is observed is designated Gestational Day (GD) 0.
-
Compound Preparation:
-
Prepare this compound (TMD) or Dimethadione (DMD) in a suitable vehicle (e.g., distilled water).
-
Doses used are typically 700-1000 mg/kg for TMD and an equimolar dose of 900 mg/kg for DMD.
-
-
Dosing Regimen:
-
Administer the prepared compound via intraperitoneal (ip) injection.
-
For maximal cleft palate induction, administer the compound on GD 11 and GD 12.
-
-
Optional Inhibitor Co-treatment:
-
To investigate mechanistic pathways, acetylsalicylic acid (ASA) can be administered (e.g., 10 mg/kg, ip) two hours prior to the TMD or DMD injection on the same days.
-
-
Fetal Examination:
-
On GD 19 (one day prior to expected parturition), euthanize the dams via an approved method (e.g., CO2 asphyxiation).
-
Perform a laparotomy to retrieve the uterine horns.
-
Count the number of viable fetuses, resorption sites, and dead fetuses.
-
Examine each fetus for external malformations, paying special attention to the palate for clefts.
-
Protocol 2: Induction of Cardiac Defects in Rats
This protocol is based on studies inducing ventricular septal defects (VSDs) in Sprague Dawley rats using DMD.[7][8][10]
-
Animal Model: Use timed-pregnant Sprague Dawley rats.
-
Compound Preparation:
-
Prepare Dimethadione (DMD) in distilled water to a concentration of 60 mg/mL.
-
-
Dosing Regimen:
-
Beginning on the evening of GD 8, administer 300 mg/kg of DMD via oral gavage.
-
Repeat the administration every 12 hours for a total of six doses.
-
The control group should receive an equivalent volume of the vehicle (distilled water) on the same schedule.
-
-
Fetal/Postnatal Examination:
-
For structural analysis: Dams can be euthanized on GD 21, and fetal hearts can be examined for structural defects like VSDs.[2]
-
For functional analysis: Allow dams to give birth. Offspring can be assessed at various postnatal stages (e.g., 3 and 11 months) using methods like radiotelemetry and ultrasound to evaluate cardiac function (e.g., blood pressure, heart rate, arrhythmia).[7][8]
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound teratogenicity.
Caption: General workflow for an in vivo teratogenicity study.
References
- 1. Inhibition of this compound and dimethadione teratogenicity by the cyclooxygenase inhibitor acetylsalicylic acid: a unifying hypothesis for the teratologic effects of hydantoin anticonvulsants and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Receptor- and reactive intermediate-mediated mechanisms of teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fetal this compound syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In utero dimethadione exposure causes postnatal disruption in cardiac structure and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cognitive/behavioral teratogenetic effects of antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dimethadione-exposed rat fetus: an animal model for the prenatal ultrasound characterization of ventricular septal defect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethadione Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Trimethadione stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and shelf life for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific temperature conditions.[1] The recommended storage periods are based on the temperature at which the solutions are held.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: For in vitro research purposes, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[1] It is recommended to use newly opened, hygroscopic DMSO to ensure the best solubility.[1] For in vivo experiments, the stock solution is typically diluted further into an appropriate vehicle, and it is advised to prepare this working solution freshly on the day of use.[1]
Q3: Should I be concerned about the degradation of this compound in my stock solution?
A3: Yes, like any chemical compound, this compound can degrade over time, which can impact experimental results. This compound is metabolized in the liver to its active metabolite, dimethadione.[2][3] While this is a key part of its therapeutic action in vivo, uncontrolled degradation in a stock solution can lead to inaccurate concentrations of the parent compound. Adhering to proper storage conditions is critical to minimize degradation.
Q4: Can I store my this compound stock solution in the refrigerator (2-8°C)?
A4: While oral formulations of this compound tablets are recommended to be stored in a refrigerator to minimize crystallization, this is not the standard recommendation for research stock solutions prepared in solvents like DMSO.[3][4][5] For long-term stability of stock solutions, freezing at -20°C or -80°C is advised.[1]
Q5: How should I handle the preparation of working solutions for my experiments?
A5: To ensure reliable and reproducible results, always prepare fresh working solutions for your experiments from a properly stored, frozen stock aliquot on the day of the experiment.[1] Avoid using diluted solutions that have been stored for extended periods.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Shelf Life | Key Considerations |
| -20°C | Up to 1 year[1] | Aliquot to prevent freeze-thaw cycles.[1] |
| -80°C | Up to 2 years[1] | Preferred for longest-term storage. Aliquot to prevent freeze-thaw cycles.[1] |
| 2-8°C (Refrigerator) | Not recommended for long-term stock solution storage. Recommended for oral tablet formulations.[3][6] | Risk of crystallization and accelerated degradation in solution. |
| Room Temperature | Not recommended for storage. | Significant degradation may occur. |
Troubleshooting Guide
Q: I observed precipitation in my this compound stock solution after thawing. What should I do?
A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. You can try gently warming and/or sonicating the solution to aid in redissolving the precipitate.[1] To prevent this in the future, consider preparing the stock solution at a slightly lower concentration or ensure you are using high-purity, anhydrous solvent. Always ensure the solution is clear before making dilutions.
Q: My experimental results are inconsistent, and I suspect my this compound solution is the cause. How can I check its stability?
A: Inconsistent results are a key indicator of potential compound degradation. You can verify the concentration and purity of your this compound solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of parent this compound and detect any major degradation products. A detailed protocol for a stability assessment is provided below.
Q: Can I use a stock solution that has been stored longer than the recommended shelf life?
A: Using a solution beyond its recommended shelf life is not advised as the integrity of the compound cannot be guaranteed. If it is unavoidable, you must first validate the concentration and purity of the solution using an analytical method like HPLC to ensure it still meets the requirements for your experiment.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Decision guide for preparing and using this compound solutions.
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution. Specific parameters (e.g., column, mobile phase) may require optimization for your specific equipment and conditions.
1. Objective: To quantify the concentration of this compound in a stock solution over time and detect the presence of major degradation products, thereby determining the stability under defined storage conditions.
2. Materials:
-
This compound reference standard
-
DMSO (Anhydrous, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other appropriate modifier)
-
C18 Reverse-Phase HPLC column
-
HPLC system with UV detector
-
Calibrated analytical balance and volumetric flasks
3. Standard and Sample Preparation:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Aliquoting and Storage: Immediately aliquot the stock solution into multiple single-use, light-protected cryovials. Retain one aliquot for immediate analysis (T=0) and place the rest in the designated storage condition (-20°C or -80°C).
-
Calibration Standards: Prepare a series of calibration standards by diluting the T=0 stock solution with mobile phase to concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50 µM).
-
Stability Samples (T=x): At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one aliquot from storage. Allow it to thaw completely at room temperature. Prepare a sample for injection by diluting it to the same concentration as one of the central calibration standards.
4. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% Formic Acid (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time for this compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of this compound (e.g., ~210-230 nm).
-
Column Temperature: 30°C
5. Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.
-
Inject the stability sample (T=x) in triplicate.
-
Record the peak area for the main this compound peak and any new peaks that appear (potential degradation products).
-
Calculate the concentration of this compound in the stability sample using the linear regression equation from the calibration curve.
6. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration: % Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
A solution is often considered stable if the concentration remains within ±10% of the initial concentration (i.e., 90-110%).
-
Monitor the chromatograms for the appearance and growth of new peaks, which would indicate degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound Gloucester, MA [capeannpediatrics.com]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Avoiding Trimethadione-induced nephrotoxicity in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to avoid trimethadione-induced nephrotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced nephrotoxicity?
A1: Direct studies on the molecular mechanism of this compound-induced nephrotoxicity are limited. However, based on reports of nephrotic syndrome and findings for the broader class of oxazolidinones, the primary mechanisms are thought to involve immune-mediated inflammation and direct cellular stress on renal tubules.[1][2] Key proposed pathways include:
-
Acute Interstitial Nephritis (AIN): An inflammatory response in the interstitium of the kidneys, potentially triggered by a hypersensitivity reaction to the drug or its metabolites.[2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the kidney's antioxidant defenses, leading to damage of cellular components like lipids, proteins, and DNA.[3] This is a common pathway for many nephrotoxic drugs.
-
Mitochondrial Dysfunction: Damage to mitochondria, the primary sites of cellular energy production, can disrupt renal cell function and trigger apoptosis (programmed cell death).[4][5]
-
Apoptosis: Increased programmed cell death of renal tubular cells can lead to a decline in kidney function.[6]
Q2: Which biomarkers are most sensitive for detecting early this compound-induced kidney injury?
A2: While traditional markers like serum creatinine (sCr) and blood urea nitrogen (BUN) are indicative of functional loss, they often only become elevated after significant kidney damage has occurred. For earlier detection of tubular injury, which is a likely consequence of this compound, the following biomarkers are recommended:
-
Kidney Injury Molecule-1 (KIM-1): A protein that is highly upregulated in the proximal tubule cells upon injury and shed into the urine.[7]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein rapidly released from injured kidney tubule cells into the blood and urine.[8]
-
Clusterin: This biomarker can increase in the urine following tubular damage.[7]
-
Osteopontin: A urinary biomarker that can indicate tubulointerstitial inflammation.[9]
Q3: Are there any potential protective agents that can be co-administered to mitigate this compound nephrotoxicity in preclinical models?
A3: While specific studies on protective agents against this compound are scarce, strategies that have proven effective against other forms of drug-induced nephrotoxicity by targeting oxidative stress and inflammation are promising candidates. These include:
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has been shown to protect against various forms of drug-induced renal injury by reducing oxidative stress and inflammation.[9][10][11][12][13]
-
Vitamin E: As a potent antioxidant, Vitamin E can ameliorate lipid peroxidation and has shown protective effects against drug-induced nephrotoxicity in several preclinical studies.[14][15][16]
-
Trimetazidine (TMZ): Although a different drug, TMZ is known for its anti-ischemic and antioxidant properties and has demonstrated renoprotective effects in various models of kidney injury, including drug-induced nephrotoxicity.[17][18][19] Its mechanism involves preserving mitochondrial function and reducing oxidative stress.
Troubleshooting Guides
Issue 1: Elevated Serum Creatinine and BUN in this compound-Treated Animals
| Possible Cause | Suggested Action |
| Dose-dependent toxicity | Review the literature for the lowest effective dose of this compound for your intended purpose. Consider conducting a dose-response study to identify a therapeutic window with minimal renal effects. |
| Dehydration | Ensure adequate hydration of the animals. Dehydration can concentrate the drug in the renal tubules, exacerbating toxicity.[20] Monitor water intake and urine output. |
| Pre-existing renal condition | Screen animals for baseline renal function before initiating the study. Exclude animals with pre-existing kidney abnormalities. |
| Concomitant medication | Avoid co-administration of other potentially nephrotoxic drugs unless it is a specific aim of the study. |
Issue 2: Histopathological Evidence of Renal Injury (e.g., Tubular Necrosis, Interstitial Inflammation)
| Possible Cause | Suggested Action |
| Inflammatory response | Consider co-administration of an anti-inflammatory agent. Monitor inflammatory markers in urine and tissue (e.g., cytokines, immune cell infiltration). |
| Oxidative Stress | Co-administer an antioxidant like N-Acetylcysteine (NAC) or Vitamin E. Assess markers of oxidative stress in kidney tissue (e.g., malondialdehyde levels, superoxide dismutase activity).[14][17] |
| Apoptosis | Evaluate markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) in renal tissue.[6] Consider testing agents that inhibit apoptotic pathways if this is identified as a key mechanism. |
Data Presentation
Table 1: Comparison of Renal Biomarkers
| Biomarker | Type | Location | Time to Detection | Notes |
| Serum Creatinine (sCr) | Functional | Serum | Late | Insensitive to early, subclinical kidney damage. |
| Blood Urea Nitrogen (BUN) | Functional | Serum | Late | Can be influenced by non-renal factors like diet and hydration status. |
| KIM-1 | Damage | Urine | Early | Highly specific for proximal tubular injury.[7] |
| NGAL | Damage | Urine, Serum | Early | Rises within hours of acute kidney injury.[8] |
| Clusterin | Damage | Urine | Early | Sensitive marker for tubular damage.[7] |
Table 2: Preclinical Evidence for Potential Protective Agents Against Drug-Induced Nephrotoxicity
Disclaimer: The following data are from studies using other nephrotoxic agents (e.g., cisplatin, radiocontrast media) and are provided as a reference for potential strategies against this compound-induced nephrotoxicity.
| Protective Agent | Animal Model | Nephrotoxic Agent | Key Findings | Reference |
| N-Acetylcysteine (NAC) | Rat | Radiocontrast | Increased creatinine clearance; suppressed oxidant stress-mediated proximal tubular injury. | |
| Vitamin E | Rat | Cisplatin | Significantly ameliorated increases in sCr and BUN; reduced oxidative stress markers. | |
| Trimetazidine | Rodent | Ferric Nitrilotriacetate | Markedly decreased acute proximal tubular necrosis; restored activities of antioxidant enzymes. | [17] |
Experimental Protocols
Protocol 1: Induction of Nephrotoxicity and Assessment of a Protective Agent
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to standard chow and water).
-
Grouping (Example):
-
Group 1: Control (Vehicle)
-
Group 2: this compound only
-
Group 3: this compound + Protective Agent (e.g., NAC)
-
Group 4: Protective Agent only
-
-
Induction of Nephrotoxicity: Administer this compound (dose to be determined by pilot studies, e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 7-14 days).
-
Administration of Protective Agent: Administer the protective agent (e.g., NAC, 150 mg/kg, i.p.) 30-60 minutes before this compound administration.
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., weight loss, lethargy, changes in coat).
-
Metabolic Cages: At baseline and at the end of the study, place animals in metabolic cages for 24-hour urine collection to measure volume, creatinine, and biomarkers (KIM-1, NGAL).
-
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis (sCr, BUN). Anesthetize the animals and perfuse the kidneys with saline.
-
Tissue Processing:
-
One kidney is fixed in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining).
-
The other kidney is snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays (e.g., oxidative stress markers) or molecular analyses.
-
Visualizations
Diagram 1: Putative Signaling Pathway for this compound-Induced Nephrotoxicity
References
- 1. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute interstitial nephritis and drug rash with secondary to Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Oxidative Stress in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in kidney injury, inflammation, and disease: potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitochondria in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Tridione)-induced nephrotic syndrome. A report of a case with unique ultrastructural renal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. N-acetylcysteine for chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal effects of N-acetylcysteine in patients at risk for contrast nephropathy: decrease in oxidant stress-mediated renal tubular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine for chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine Alleviates the Progression of Chronic Kidney Disease: A Three-Year Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine in Kidney Disease: Molecular Mechanisms, Pharmacokinetics, and Clinical Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ameliorative effects of ceftriaxone and vitamin E against cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renal protective effects of vitamin E for drug-induced kidney injury: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Invited review The nephroprotective potential of trimetazidine in chronic inflammation and oxidative stress in renal disease [termedia.pl]
- 18. Trimetazidine an emerging paradigm in renal therapeutics: Preclinical and clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trimethadione and Ethosuximide in Blocking T-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trimethadione and ethosuximide, two anticonvulsant drugs known for their role in managing absence seizures through the blockade of T-type calcium channels. The following sections delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to evaluate their function.
Mechanism of Action: Targeting the Thalamocortical Circuit
Both this compound and ethosuximide exert their therapeutic effects by inhibiting low-voltage-activated T-type calcium channels, particularly within the thalamocortical circuit.[1][2] This network of neurons is crucial for generating the characteristic 3-Hz spike-and-wave discharges observed on an electroencephalogram (EEG) during an absence seizure.[2] By blocking these channels, the drugs reduce the flow of calcium ions into neurons, thereby dampening the abnormal rhythmic firing patterns that lead to seizures.[3] The primary targets within this class of ion channels are the CaV3.1, CaV3.2, and CaV3.3 subtypes.[4] It is believed that both ethosuximide and this compound effectively block the CaV3.1 subtype, which is highly expressed in the thalamocortical relay nucleus.[2]
Quantitative Comparison of T-Type Calcium Channel Blockade
Studies on cloned human T-type calcium channels have shown that ethosuximide antagonizes all three isoforms (α1G/CaV3.1, α1H/CaV3.2, and α1I/CaV3.3).[5] The blocking action of ethosuximide is state-dependent, with a preference for the open and inactivated states of the channel.[4] For ethosuximide, a biphasic concentration-response curve has been reported, suggesting two binding sites: a high-affinity site with an IC50 of approximately 0.1 mmol/L (100 µM) that accounts for about 20% of the blockade, and a low-affinity site with an IC50 of around 10 mmol/L for the remaining inhibition.[5]
In a study comparing the effects of these drugs on spontaneous thalamocortical rhythms in vitro, the order of effectiveness in blocking T-type currents in thalamic neurons was found to be dimethadione (the active metabolite of this compound) ≥ ethosuximide >> this compound.[1] This suggests that the active metabolite of this compound is significantly more potent than the parent drug.
| Drug | Target T-Type Channel Subtype(s) | Reported IC50 Values | Potency Rank (in vitro) |
| This compound | CaV3.1, CaV3.2, CaV3.3 | Not consistently reported in comparative studies | Lower than its active metabolite and ethosuximide[1] |
| Dimethadione (active metabolite of this compound) | T-type calcium channels in thalamic neurons | Not explicitly quantified in direct comparison | Greater than or equal to Ethosuximide[1] |
| Ethosuximide | CaV3.1, CaV3.2, CaV3.3[5] | High-affinity site: ~100 µM; Low-affinity site: ~10 mM[5] | Lower than or equal to Dimethadione[1] |
Note: The lack of standardized, direct comparative studies necessitates caution when interpreting these values. The potency of these drugs can be influenced by the specific experimental conditions, such as the expression system used and the holding potential during electrophysiological recordings.
Experimental Protocols
The primary method for quantifying the inhibitory effects of this compound and ethosuximide on T-type calcium channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells.
Detailed Methodology: Whole-Cell Patch-Clamp for T-Type Channel Inhibition
1. Cell Preparation:
-
Use a cell line stably expressing a specific human T-type calcium channel subtype (e.g., HEK-293 cells transfected with CaV3.1, CaV3.2, or CaV3.3).
-
Culture the cells under standard conditions until they reach optimal confluency for recording.
2. Solutions:
-
External Solution (in mM): 10 BaCl2 (as the charge carrier to enhance current and block potassium channels), 135 CsCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -90 mV to ensure the channels are in a closed, ready-to-be-activated state.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents before drug application.
4. Drug Application:
-
Prepare stock solutions of this compound and ethosuximide in the appropriate solvent.
-
Dilute the drugs to the desired final concentrations in the external solution.
-
Apply the different concentrations of the drugs to the cell via a perfusion system.
5. Data Analysis:
-
Measure the peak inward current at each drug concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizing the Experimental Workflow and Drug Comparison
The following diagrams illustrate the experimental workflow for assessing T-type calcium channel blockade and the logical relationship in the comparison between this compound and ethosuximide.
References
- 1. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, this compound, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trimethadione's Selectivity for T-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trimethadione and its selectivity for T-type calcium channels, juxtaposed with other known T-type calcium channel blockers. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of experimental data and methodologies.
Introduction to this compound and T-type Calcium Channels
This compound is an anticonvulsant medication primarily used in the management of absence seizures.[1][2] Its therapeutic effects are largely attributed to its action on low-voltage-activated T-type calcium channels.[2][3] These channels, particularly the Cav3.1 subtype found in thalamic neurons, are crucial for the generation of rhythmic burst firing that characterizes absence seizures.[2] By inhibiting these channels, this compound is thought to reduce the abnormal electrical activity underlying seizures.[1] This guide delves into the experimental validation of this compound's selectivity and compares its performance with other notable T-type calcium channel antagonists.
Comparative Selectivity of T-type Calcium Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several T-type calcium channel blockers against various calcium channel subtypes. This quantitative data is essential for assessing the selectivity of these compounds. It is important to note that despite extensive literature searches, specific IC50 values for this compound against individual T-type (Cav3.1, Cav3.2, Cav3.3) and L-type calcium channels from direct electrophysiological or calcium imaging assays were not found in the public domain. The data presented for other compounds are derived from various published studies.
| Compound | Target Channel(s) | IC50 | Other Affected Channels | Reference |
| This compound | T-type Calcium Channels | Not specified in reviewed literature | Not specified in reviewed literature | [2][3] |
| Ethosuximide | T-type Calcium Channels | Relatively weak blocker | Persistent sodium and calcium-activated potassium currents | [4] |
| Mibefradil | T-type Calcium Channels (Cav3.1, Cav3.2) | ~1 µM (in 10 mM Ba²⁺), 140-270 nM (in 2 mM Ca²⁺) | L-type Calcium Channels (~13 µM in 10 mM Ba²⁺) | |
| NNC 55-0396 | Cav3.1 T-type Channels | ~7 µM | High-voltage-activated (HVA) currents (> 100 µM) | |
| Z944 | Cav3.1, Cav3.2, Cav3.3 T-type Channels | 50 - 160 nM | Minimal effects on other voltage-gated calcium channels | [4] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for T-type Current Measurement
This protocol is a standard method for recording T-type calcium currents from isolated neurons or cells expressing the channels of interest.
Objective: To measure the effect of this compound and other blockers on T-type calcium channel currents.
Materials:
-
Cell Culture: HEK293 cells stably or transiently expressing the T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 5 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ.
-
Recording Setup: Patch-clamp amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for opening. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
Data Acquisition: Record the resulting currents. T-type currents are characterized by their transient nature and activation at low voltages.
-
Drug Application: Perfuse the external solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot a concentration-response curve to determine the IC50 value.
Fluorescent Calcium Imaging for High-Throughput Screening
This method allows for the screening of multiple compounds and concentrations to assess their effect on intracellular calcium levels, which can be an indicator of ion channel activity.
Objective: To determine the inhibitory effect of compounds on T-type calcium channel-mediated calcium influx.
Materials:
-
Cell Line: HEK293 cells stably expressing a T-type calcium channel subtype.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Depolarization Buffer: HBSS with an elevated K⁺ concentration (e.g., 90 mM KCl) to depolarize the cells and open voltage-gated calcium channels.
-
Test Compounds: this compound and other blockers dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Fluorescence plate reader or a fluorescence microscope equipped with a fast-switching light source and a sensitive camera.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and then incubate with various concentrations of the test compounds for 15-30 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity before stimulating the cells.
-
Cell Stimulation: Add the depolarization buffer to the wells to activate the T-type calcium channels.
-
Fluorescence Measurement: Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation. Normalize the data to the control (no compound) wells. Plot the normalized response against the compound concentration to determine the IC50.
Signaling Pathways and Visualization
T-type calcium channels are involved in various downstream signaling pathways. An increase in intracellular calcium through these channels can activate enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn can modulate gene expression and other cellular processes. Furthermore, sustained calcium influx through T-type channels has been implicated in the activation of apoptotic pathways.
Below are Graphviz diagrams illustrating a simplified experimental workflow for validating T-type calcium channel blockers and a potential signaling pathway involving these channels.
Conclusion
References
- 1. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Calcium Channel | TargetMol [targetmol.com]
- 4. Anticonvulsant-activity-of-T-type-calcium-channel-inhibitors-in-two-genetic-epilepsy-models [aesnet.org]
An In Vitro Comparison of Trimethadione and its Active Metabolite, Dimethadione
Published on: November 7, 2025
This guide provides a detailed in vitro comparison of the anticonvulsant drug trimethadione and its principal active metabolite, dimethadione. The focus is on their effects on neuronal excitability, particularly their interaction with T-type calcium channels, a key mechanism in their therapeutic action against absence seizures. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative potencies and mechanisms of these two compounds.
Executive Summary
This compound is a historically significant antiepileptic drug that undergoes N-demethylation in the liver to form its active metabolite, dimethadione. In vitro studies have consistently demonstrated that dimethadione is a more potent anticonvulsant agent than its parent compound, this compound. The primary mechanism of action for both compounds is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons. This action reduces the likelihood of the characteristic spike-and-wave discharges associated with absence seizures. This guide synthesizes available in vitro data to provide a clear comparison of their efficacy and outlines the experimental protocols used to derive these findings.
Data Presentation
The following tables summarize the comparative in vitro efficacy of this compound and dimethadione based on available experimental data.
Table 1: Qualitative and Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | Dimethadione | Key Findings |
| Relative Efficacy in Suppressing Epileptiform Discharges | Significantly less effective | More effective | In rodent thalamocortical slices, the order of effectiveness in reducing or blocking simple thalamocortical burst complexes (sTBCs) is dimethadione ≥ ethosuximide >> this compound.[1] |
| Primary Mechanism of Action | Inhibition of T-type calcium channels | Inhibition of T-type calcium channels | Both compounds target voltage-gated T-type calcium channels, particularly the CaV3.1 subtype, which is highly expressed in thalamic neurons. |
| Potency (IC50) for T-type Calcium Channel Inhibition | Data not available | Data not available | While the relative efficacy is established, specific IC50 values for a direct in vitro comparison of this compound and dimethadione on T-type calcium channels are not readily available in the reviewed literature. The qualitative data strongly suggests a lower IC50 for dimethadione. |
Mechanism of Action and Signaling Pathway
The primary anticonvulsant effect of both this compound and dimethadione is achieved through the blockade of T-type calcium channels in thalamic neurons. These channels are crucial for the generation of rhythmic burst firing that underlies the spike-and-wave discharges seen in absence seizures. By inhibiting these channels, both compounds reduce the influx of calcium, which in turn hyperpolarizes the neuronal membrane and raises the threshold for action potential generation, thereby suppressing the abnormal thalamocortical rhythm.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies cited in this guide.
Thalamocortical Slice Preparation and Maintenance
This experimental model is crucial for studying the effects of anticonvulsant drugs on neuronal networks involved in absence seizures.
-
Animal Model: Young adult rodents (e.g., rats or mice) are typically used.
-
Anesthesia and Decapitation: The animal is deeply anesthetized and then decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Thalamocortical slices (typically 300-400 µm thick) are prepared using a vibratome. The brain is oriented to preserve the connections between the thalamus and the cortex.
-
Incubation and Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before experiments commence.
-
aCSF Composition (Typical): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2 to maintain a pH of 7.4. For inducing spontaneous epileptiform activity, a modified aCSF with no added Mg2+ is often used.[1]
Electrophysiological Recording
Whole-cell patch-clamp and extracellular field potential recordings are the primary techniques used to assess the effects of this compound and dimethadione on neuronal activity.
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Whole-Cell Patch-Clamp:
-
Pipettes: Borosilicate glass pipettes with a resistance of 3-6 MΩ are filled with an internal solution.
-
Internal Solution (Typical): (in mM) 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Na2, and 0.5 GTP-Na, with pH adjusted to 7.3 with KOH.
-
Procedure: A high-resistance seal (GΩ) is formed between the pipette tip and the neuronal membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the membrane potential and currents.
-
Data Acquisition: T-type calcium currents are isolated by holding the neuron at a hyperpolarized potential (e.g., -90 mV) and then stepping to various depolarized potentials.
-
-
Extracellular Field Potential Recording:
-
Electrodes: Low-resistance glass microelectrodes filled with aCSF are placed in the thalamic or cortical regions of the slice.
-
Data Acquisition: Spontaneous or evoked field potentials, including simple and complex thalamocortical burst complexes (sTBCs and cTBCs), are recorded to assess network activity.[1]
-
Drug Application
-
This compound and dimethadione are dissolved in a suitable solvent (e.g., water or DMSO) to create stock solutions.
-
The stock solutions are then diluted to the desired final concentrations in the perfusing aCSF.
-
The drug-containing aCSF is washed into the recording chamber, and the effects on neuronal activity are monitored over time.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vitro effects of this compound and dimethadione.
Conclusion
References
Preclinical Efficacy of Trimethadione Analogs: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of novel Trimethadione (TMD) analogs, focusing on their anticonvulsant properties. The data presented is derived from preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Quantitative Efficacy Data
The anticonvulsant activity of newly synthesized this compound bioisosteres, specifically α-hydroxyamides and N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides, was evaluated in murine models. The median effective dose (ED50) was determined in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. The results are compared with the parent compound this compound, as well as established antiepileptic drugs (AEDs) like Phenytoin (PHE) and Valproic Acid (VA).
| Compound | Class | MES ED50 (mg/kg) | Potency vs. Valproic Acid | Potency vs. This compound | Reference |
| α-hydroxyamides | |||||
| 3a | α-hydroxyamide | 9.1 | ~31x more potent | ~69x more potent | [1][2] |
| 3b | α-hydroxyamide | 53.9 | ~5.3x more potent | ~11.6x more potent | [1][2] |
| 3c | α-hydroxyamide | 44.6 | ~6.3x more potent | ~14x more potent | [1][2] |
| 3e | α-hydroxyamide | 25.2 | ~11.2x more potent | ~24.9x more potent | [1][2] |
| N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides | |||||
| 5a | N-derivative-oxathiazolidine-4-one-2,2-dioxide | 15.1 | ~18.7x more potent | ~41.5x more potent | [1][2] |
| 5b | N-derivative-oxathiazolidine-4-one-2,2-dioxide | 91.1 | ~3.1x more potent | ~6.9x more potent | [1][2] |
| 5c (DIOXIDE) | N-derivative-oxathiazolidine-4-one-2,2-dioxide | 0.06 | ~4700x more potent | ~10,000x more potent | [1][2] |
| Reference Compounds | |||||
| This compound (TMD) | Oxazolidinedione | 627 | - | - | [1] |
| Phenytoin (PHE) | Hydantoin | 5.5 | ~51.5x more potent | ~114x more potent | [1] |
| Valproic Acid (VA) | Carboxylic Acid Derivative | 283 | - | - | [1] |
Key Findings:
-
The synthesized α-hydroxyamides and N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides demonstrated a wide spectrum of anticonvulsant activity.[1][2]
-
These novel compounds were found to be 3 to 4700 times more potent than Valproic Acid in the MES test.[1][2]
-
Notably, compound 5c , also referred to as DIOXIDE (3-butyl-5,5-dimethyl-1,2,3-oxathiazolidine-4-one-2,2-dioxide), exhibited an exceptionally potent anticonvulsant effect.[1][3] With an ED50 of 0.06 mg/kg, it was approximately 10,000 times more active than this compound and 4,700 times more active than Valproic acid in the MES test.[1]
-
The tested analogs showed no signs of neurotoxicity in the RotoRod test at the administered doses.[4]
Experimental Protocols
The preclinical evaluation of the this compound analogs involved standard rodent models of epilepsy and neurotoxicity assessment.
1. Anticonvulsant Screening:
-
Maximal Electroshock (MES) Test: This test is a well-established model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.[4]
-
Animal Model: Mice were used for the screening.[2]
-
Drug Administration: The test compounds were administered intraperitoneally (i.p.).[2]
-
Procedure: A maximal electrical stimulus is delivered via corneal or ear electrodes, inducing a tonic hindlimb extension in unprotected animals. The ability of the test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can protect against generalized nonconvulsive (absence) and myoclonic seizures.[4][5]
-
Animal Model: The test was performed in mice.[2]
-
Drug Administration: Compounds were administered intraperitoneally.[2]
-
Procedure: A subcutaneous injection of pentylenetetrazole (a CNS stimulant) induces clonic seizures. The test compound's efficacy is determined by its ability to prevent or delay the onset of these seizures.[6]
-
2. Neurotoxicity Assessment:
-
RotoRod Test: This test assesses motor coordination and potential neurological deficits induced by the test compounds.
Mechanism of Action & Signaling Pathways
The proposed mechanisms of action for this compound and its novel analogs differ, suggesting a potential shift in the pharmacological target.
This compound's Proposed Mechanism:
This compound is believed to exert its anticonvulsant effects, particularly against absence seizures, by inhibiting voltage-gated T-type calcium channels in thalamic neurons.[7][8][9] This inhibition reduces the abnormal, rhythmic burst firing that characterizes absence seizures.[7]
Caption: Proposed mechanism of this compound's anti-seizure activity.
Analogs' Proposed Mechanism:
Preliminary studies on the bioisoster DIOXIDE suggest its anticonvulsant effect is likely not mediated by the GABAergic pathway.[10] Instead, its activity may be attributable to the blocking of voltage-gated sodium channels.[10][11] This represents a different primary mechanism compared to the parent compound, this compound.
Preclinical Screening Workflow:
The general workflow for the preclinical evaluation of these novel compounds followed a standardized screening process to determine efficacy and potential side effects.
Caption: Workflow for preclinical anticonvulsant drug screening.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and anticonvulsant activity of bioisosteres of this compound, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. A synthetic bioisoster of this compound and phenytoin elicits anticonvulsant effect, protects the brain oxidative damage produced by seizures and exerts antidepressant action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Trimethadione's Mechanism of Action: A Comparative Guide for Researchers
An Objective Comparison of Trimethadione's Bioactivity with Alternative Anticonvulsants Supported by Experimental Data
This compound, an oxazolidinedione anticonvulsant, has historically been used in the management of absence (petit mal) seizures. Its therapeutic efficacy is primarily attributed to its action on the central nervous system, specifically its ability to modulate neuronal excitability. This guide provides a detailed comparison of this compound's mechanism of action with that of other key anticonvulsants used for similar indications, supported by quantitative data and detailed experimental protocols.
Primary Mechanism of Action: T-Type Calcium Channel Blockade
The principal mechanism underlying the anticonvulsant effect of this compound is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] These channels are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By inhibiting these channels, this compound raises the threshold for repetitive neuronal firing in the thalamus, thereby dampening the abnormal thalamocortical rhythmicity.[1]
This compound is metabolized in the liver to an active metabolite, Dimethadione (DMO). DMO is also a potent T-type calcium channel blocker and contributes significantly to the overall therapeutic effect. In vitro studies on thalamocortical slices have shown that the order of effectiveness in blocking T-type calcium currents is Dimethadione ≥ Ethosuximide >> this compound, highlighting the importance of this metabolic conversion.
Comparative Analysis with Other Anticonvulsants
For a comprehensive understanding, this compound's mechanism is compared with two other prominent drugs used in the treatment of absence seizures: Ethosuximide and Valproic Acid.
| Drug | Primary Mechanism of Action | Secondary Mechanism(s) of Action |
| This compound | Blockade of T-type calcium channels (CaV3.1) in thalamic neurons.[1][2][3] | Potential enhancement of GABAergic transmission (less established). |
| Ethosuximide | Blockade of T-type calcium channels in thalamic neurons.[4][5] | Inhibition of persistent sodium currents and calcium-activated potassium channels.[6] |
| Valproic Acid | Potentiation of GABAergic transmission by inhibiting GABA transaminase and succinate semialdehyde dehydrogenase.[7][8][9] | Blockade of voltage-gated sodium channels and T-type calcium channels. Inhibition of histone deacetylase (HDAC).[10][11] |
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for the inhibitory activity of this compound and its comparators on their primary molecular targets.
| Drug | Target | IC50 Value | Experimental System |
| Ethosuximide | T-type calcium channels | ~200 µM | Thalamic neurons[4] |
| Valproic Acid | Histone Deacetylase 1 (HDAC1) | 0.4 mM | In vitro enzyme assay[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Mechanism of T-type Calcium Channel Blockade by this compound and Ethosuximide.
Caption: Valproic Acid's Mechanism of Action on GABAergic Transmission.
Caption: Experimental Workflow for Assessing T-type Calcium Channel Blockade.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Current Measurement
This protocol is adapted from methodologies used to characterize the effects of anticonvulsants on T-type calcium channels in thalamic neurons.
1. Cell Preparation:
-
Acutely dissociate ventrobasal thalamic neurons from young rats or guinea pigs.
-
Maintain neurons in a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF).
2. Solutions:
-
External Solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 10 HEPES, 10 Glucose, 5 CsCl, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (0.5 µM) is added to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
3. Recording:
-
Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance).
-
Hold the membrane potential at -90 mV to ensure availability of T-type channels.
-
Elicit T-type currents by applying depolarizing voltage steps (e.g., to -40 mV for 100 ms) every 10 seconds.
-
After establishing a stable baseline recording, perfuse the bath with the external solution containing the test compound (e.g., this compound, Dimethadione, or Ethosuximide) at various concentrations.
-
Record the currents in the presence of the drug until a steady-state effect is reached.
4. Data Analysis:
-
Measure the peak amplitude of the T-type current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
In Vitro GABA Transaminase (GABA-T) Activity Assay
This protocol outlines a method to assess the inhibitory effect of Valproic Acid on GABA-T.
1. Enzyme Preparation:
-
Homogenize brain tissue (e.g., rat brain) in a suitable buffer (e.g., phosphate buffer) and centrifuge to obtain a crude mitochondrial fraction containing GABA-T.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 8.0)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (a cofactor for GABA-T)
-
NADP⁺
-
Succinate semialdehyde dehydrogenase (SSADH) as a coupling enzyme.
-
The prepared enzyme fraction.
-
Varying concentrations of Valproic Acid or a vehicle control.
-
3. Assay Procedure:
-
Pre-incubate the enzyme preparation with Valproic Acid for a specified time.
-
Initiate the reaction by adding GABA.
-
The reaction catalyzed by GABA-T produces succinic semialdehyde. The coupling enzyme, SSADH, then reduces NADP⁺ to NADPH in the presence of succinic semialdehyde.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, using a spectrophotometer.
4. Data Analysis:
-
Calculate the initial reaction velocity for each concentration of Valproic Acid.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Valproic Acid concentration and fit the data to determine the IC50 value.
Conclusion
The primary mechanism of action of this compound is the blockade of T-type calcium channels, a mechanism shared with Ethosuximide. Its active metabolite, Dimethadione, is a major contributor to this effect. In contrast, Valproic Acid exhibits a broader spectrum of activity, including significant effects on the GABAergic system in addition to its ion channel blocking properties. The provided experimental protocols offer a framework for the quantitative assessment of these mechanisms, enabling researchers to further investigate and compare the neuropharmacological profiles of these and other anticonvulsant agents.
References
- 1. Computer model of ethosuximide's effect on a thalamic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of ethosuximide reduction of low-threshold calcium current in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimethadione and Paramethadione for Absence Seizures
A deep dive into the pharmacology, efficacy, and safety of two pioneering oxazolidinedione anticonvulsants.
Trimethadione and its structural analog, Paramethadione, represent an early class of anticonvulsant medications known as oxazolidinediones. Historically significant in the management of absence (petit mal) seizures, these agents have largely been superseded by newer antiepileptic drugs with more favorable safety profiles. However, a comparative analysis of their performance, supported by available data, remains crucial for researchers in pharmacology and drug development to understand the evolution of epilepsy treatment and the structure-activity relationships of anticonvulsants.
Pharmacological Profile: A Tale of Two Analogs
Both this compound and Paramethadione exert their anticonvulsant effects primarily through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2][3] The rhythmic firing of these channels is implicated in the generation of the characteristic 3-Hz spike-and-wave discharges seen on electroencephalograms (EEGs) during absence seizures. By blocking these channels, both drugs reduce the abnormal synchronized neuronal activity in the thalamocortical circuits, thereby suppressing seizure activity.
Paramethadione was developed as an analog of this compound, with the substitution of an ethyl group for a methyl group on the oxazolidinedione ring.[3] This structural modification was intended to reduce the side effects associated with this compound.[3]
Quantitative Pharmacokinetic and Efficacy Data
The following table summarizes the available quantitative data for this compound and Paramethadione. It is important to note that as older drugs, the depth of publicly available, modern pharmacokinetic and comparative efficacy data is limited.
| Parameter | This compound | Paramethadione |
| Bioavailability | High[4][5] | Rapidly absorbed[2] |
| Protein Binding | ~90%[1][6] | Not significant[2] |
| Metabolism | Hepatic demethylation to the active metabolite, Dimethadione (5,5-dimethyl-2,4-oxazolidinedione).[7] | Hepatic demethylation to an active metabolite (5-ethyl-5-methyl-2,4-oxazolidinedione).[8] |
| Half-life (Parent) | 12-24 hours[4][5] | 12-24 hours[8] |
| Half-life (Active Metabolite) | 6-13 days (Dimethadione)[4][5] | Unknown[8] |
| Primary Indication | Refractory absence (petit mal) seizures.[7] | Refractory absence (petit mal) seizures.[8] |
| Clinical Efficacy | Historically considered more effective than Paramethadione.[3] | Generally considered less effective than this compound but with a better side effect profile.[3] |
Experimental Protocols: Investigating Anticonvulsant Efficacy
The anticonvulsant properties of this compound and Paramethadione were historically evaluated using animal models of seizures. A key model for absence seizures is the pentylenetetrazol (PTZ)-induced seizure model.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the GABA-A receptor antagonist, pentylenetetrazol.
Methodology:
-
Animal Model: Male Swiss albino mice (20-25g) are typically used.
-
Drug Administration: Animals are divided into groups. One group receives a vehicle control (e.g., saline), while other groups receive varying doses of the test compound (this compound or Paramethadione) administered intraperitoneally (i.p.).
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 or 60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizure behaviors, including myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from each seizure type are recorded.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) can be calculated to quantify anticonvulsant potency.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for both this compound and Paramethadione is the blockade of T-type calcium channels. These channels are composed of a principal alpha-1 subunit, and different subtypes exist (e.g., α1G, α1H, α1I). The differential interaction of these drugs with these subunits may contribute to their varying efficacy and side effect profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paramethadione - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [medbox.iiab.me]
- 6. This compound | C6H9NO3 | CID 5576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Paramethadione | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Hepatic Function Probes: Validating the Use of Trimethadione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimethadione and other leading hepatic function probes. By presenting objective performance data, detailed experimental protocols, and clear visualizations of metabolic pathways, this document serves as a vital resource for professionals engaged in drug development and liver function research.
Introduction to Hepatic Function Probes
The assessment of liver function is critical in drug development and clinical practice to monitor disease progression, predict drug clearance, and adjust dosages. Hepatic function probes are exogenous compounds that are metabolized by the liver, with their rate of elimination providing a quantitative measure of the liver's metabolic capacity. An ideal probe is safe, non-toxic, and has a well-characterized metabolic pathway primarily localized to the liver. This guide focuses on validating the use of this compound (TMO) as a hepatic function probe by comparing it with established and emerging alternatives.
This compound, an anticonvulsant drug, is metabolized in the liver to its sole active metabolite, dimethadione (DMO).[1][2] The ratio of DMO to TMO in the serum has been proposed as a sensitive index of hepatic drug-oxidizing capacity.[3] This guide will delve into the experimental evidence supporting this claim and provide a comparative analysis with other probes such as caffeine, aminopyrine, galactose, antipyrine, and indocyanine green (ICG).
Quantitative Comparison of Hepatic Function Probes
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their performance in assessing liver function across different patient populations.
| Probe | Parameter Measured | Healthy Controls (Mean ± SD) | Chronic Hepatitis (Mean ± SD) | Cirrhosis (Mean ± SD) | Key Findings & Citations |
| This compound | DMO/TMO Ratio (4h post-dose) | 0.63 ± 0.04 | 0.4 (cut-off) | 0.29 ± 0.12 (without encephalopathy) 0.07 ± 0.02 (with encephalopathy) | The DMO/TMO ratio significantly decreases with the severity of liver disease. A ratio below 0.4 is associated with advanced histologic changes in chronic hepatitis.[4] |
| Caffeine | Clearance (mL/min/kg) | 0.94 - 1.52 | - | 0.35 - 0.51 | Caffeine clearance is significantly reduced in patients with cirrhosis compared to healthy volunteers.[5][6] |
| Aminopyrine | % dose recovered as 14CO2 (2h) | 5.2 ± 0.2% | 1.5 ± 0.2% (Chronic Active) | 1.7 ± 0.4% (Alcoholic) | The 2-hour cumulative excretion of 14CO2 is significantly lower in patients with chronic hepatitis and cirrhosis.[7] |
| Galactose | Elimination Capacity (mmol/min) | 1.75 (lower normal limit) | - | Decreased | Galactose elimination capacity is a strong predictor of mortality in patients with newly-diagnosed cirrhosis and a decreased GEC.[8] |
| Antipyrine | Clearance (mL/min/kg) | ~0.7 (calculated from various studies) | Child-A: Lower than controls | Child-B & C: Significantly lower than Child-A | Antipyrine clearance is a sensitive marker of liver function and is significantly impaired even in early stages of liver disease.[2][4] |
| Indocyanine Green | Retention at 15 min (ICG R15) (%) | <10% | - | CTP A: 32.86 ± 6.4% CTP B: 51.08 ± 12.8% | ICG R15 is a reliable marker of liver function and correlates with the severity of cirrhosis.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
This compound Tolerance Test
-
Patient Preparation: Patients should fast overnight.
-
Probe Administration: Administer a single oral dose of this compound (typically 4 mg/kg).[10]
-
Blood Sampling: Collect a venous blood sample at 4 hours post-administration.[4]
-
Sample Analysis: Separate the serum and analyze the concentrations of this compound (TMO) and its metabolite, dimethadione (DMO), using high-performance liquid chromatography (HPLC).
-
Data Interpretation: Calculate the DMO/TMO ratio. A lower ratio indicates impaired hepatic drug-oxidizing capacity.
Caffeine Clearance Test
-
Patient Preparation: Patients should abstain from caffeine-containing products for at least 24 hours.
-
Probe Administration: Administer a single oral dose of caffeine (typically 2-5 mg/kg).[10]
-
Saliva/Blood Sampling: Collect saliva or blood samples at multiple time points (e.g., 4, 8, 12, and 24 hours) post-administration.[5]
-
Sample Analysis: Determine caffeine concentrations using HPLC.
-
Data Interpretation: Calculate caffeine clearance from the concentration-time data. Reduced clearance is indicative of impaired liver function.
Aminopyrine Breath Test
-
Patient Preparation: Patients should fast for at least 6 hours.
-
Probe Administration: Administer an oral dose of 14C-labeled aminopyrine (typically 2 µCi).[7]
-
Breath Sampling: Collect breath samples at regular intervals (e.g., every 30 minutes) for up to 2 hours by having the patient exhale into a collection bag containing a CO2 trapping agent.[11][12]
-
Sample Analysis: Measure the amount of 14CO2 in the breath samples using a scintillation counter.
-
Data Interpretation: Calculate the cumulative percentage of the administered 14C dose excreted as 14CO2. Lower excretion rates suggest decreased hepatic microsomal function.
Galactose Elimination Capacity (GEC) Test
-
Patient Preparation: No specific preparation is typically required.
-
Probe Administration: Administer an intravenous infusion of galactose (typically 0.5 g/kg body weight).
-
Blood Sampling: Collect blood samples at specific time points (e.g., 20, 30, 40, 50, and 60 minutes) after the infusion.
-
Sample Analysis: Measure blood galactose concentrations.
-
Data Interpretation: Calculate the galactose elimination capacity from the slope of the linear portion of the blood concentration-time curve. A lower GEC indicates reduced functional liver mass.[13]
Antipyrine Clearance Test
-
Patient Preparation: No specific preparation is typically required.
-
Probe Administration: Administer a single oral dose of antipyrine (typically 10-15 mg/kg).[4]
-
Saliva/Blood Sampling: Collect saliva or blood samples at multiple time points over 24-48 hours.[14]
-
Sample Analysis: Determine antipyrine concentrations using HPLC.
-
Data Interpretation: Calculate antipyrine clearance from the concentration-time data. Reduced clearance is indicative of impaired hepatic metabolic capacity.
Indocyanine Green (ICG) Clearance Test
-
Patient Preparation: No specific preparation is typically required.
-
Probe Administration: Administer a single intravenous injection of ICG (typically 0.5 mg/kg).[9]
-
Blood Sampling: Collect blood samples at 5, 10, and 15 minutes post-injection.
-
Sample Analysis: Measure ICG concentration in the plasma using spectrophotometry.
-
Data Interpretation: Calculate the ICG retention rate at 15 minutes (ICG R15). A higher retention rate signifies poorer liver function.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows for this compound and its alternatives.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simplified test for determination of drug-oxidizing capacity in rats with chemical-induced liver injury using caffeine and this compound as model drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective direct comparison of non-invasive liver tests in outpatients with type 2 diabetes using intention-to-diagnose analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum metabolite/caffeine ratios as a test for liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of hepatic function. Comparison of caffeine clearance in serum and saliva during the day and at night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct comparison of the FibroScan XL and M probes for assessment of liver fibrosis in obese and nonobese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparison of hepatic drug-oxidizing activity after simultaneous administration of two probe drugs, caffeine and this compound, to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different methods expressing results of the aminopyrine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The [14C]-aminopyrine breath test. A comparison of different forms of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Trimethadione's Efficacy as a T-type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimethadione with other known T-type calcium channel blockers. The information presented is based on available experimental data to objectively benchmark its performance and utility in research and drug development.
Introduction to this compound and T-type Calcium Channels
This compound is an anticonvulsant medication historically used in the management of absence seizures.[1][2] Its therapeutic effects are primarily attributed to its action as a blocker of T-type calcium channels.[2][3][4] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and are implicated in various physiological and pathophysiological processes, including thalamocortical oscillations associated with absence seizures, pain perception, and neuroprotection.[4][5] This guide compares this compound's effects with those of other well-characterized T-type calcium channel blockers, including Ethosuximide, Zonisamide, and Mibefradil.
Quantitative Comparison of T-type Calcium Channel Blockers
| Compound | Target(s) | IC50 (T-type Channels) | Other Notes |
| This compound | T-type calcium channels | Not readily available. Its active metabolite, Dimethadione, is considered more potent and comparable in efficacy to Ethosuximide in suppressing thalamocortical burst firing. | Primarily used for absence seizures.[2][4] Also exhibits neuroprotective and antihyperalgesic effects.[4][6][7] |
| Ethosuximide | T-type calcium channels | ~0.6 mM (for persistent current) | First-line treatment for absence seizures.[5] |
| Zonisamide | T-type calcium channels, Voltage-gated sodium channels | Reduces T-type Ca2+ current by 59.5% at 500 µM in rat cortical neurons. | Broad-spectrum anticonvulsant.[4] |
| Mibefradil | T-type calcium channels (preferentially over L-type) | ~140 nM (for α1H) and ~270 nM (for α1G) in 2 mM Ca2+. | Potent but withdrawn from the market due to drug interactions. |
Experimental Data and Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other T-type calcium channel blockers.
Anticonvulsant Activity Assessment
Experimental Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established animal model for studying absence seizures.[8]
Protocol:
-
Animal Model: Male GAERS rats (6 weeks to 4 months old) are used.
-
Electrode Implantation: Animals are anesthetized, and five-channel EEG electrodes (50 µm diameter tungsten wire) are implanted for recording brain activity.
-
Drug Administration: this compound or other test compounds are administered, typically via intraperitoneal injection. For example, this compound has been tested at doses of 200-400 mg/kg.[8]
-
EEG Recording and Analysis: Continuous EEG recordings are taken before and after drug administration to monitor for spike-and-wave discharges (SWDs), which are characteristic of absence seizures. The frequency and duration of SWDs are quantified to assess the anticonvulsant efficacy of the compound.[8]
Neuroprotection Assay
Method: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies cell death by measuring the release of LDH from damaged cells.
Protocol:
-
Cell Culture: Primary neuronal cultures (e.g., from embryonic mouse hippocampus or cortex) are established in 96-well plates.
-
Treatment: After a set period in culture (e.g., 8 days), neurons are treated with varying concentrations of the T-type channel blocker (e.g., this compound at 0.6 mM or Mibefradil at 1 µM) for a specified duration (e.g., 48 hours).[6]
-
LDH Measurement:
-
A sample of the cell culture supernatant is transferred to a new plate.
-
An LDH assay reagent (containing a substrate and a dye) is added to the supernatant.
-
The enzymatic reaction, where LDH converts a substrate to a colored product, is allowed to proceed.
-
The absorbance of the colored product is measured using a plate reader, which is proportional to the amount of LDH released and, therefore, the extent of cell death.
-
-
Data Analysis: The neuroprotective effect is determined by comparing the LDH release in treated cells to that in control (untreated) cells.
Analgesic Effect Assessment
Experimental Model: Formalin Test in rodents. This model assesses nociceptive and inflammatory pain responses.
Protocol:
-
Animal Model: Mice or rats are used for this test.
-
Drug Administration: The test compound (e.g., this compound, Ethosuximide) is administered prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed and scored for nociceptive responses, such as licking, biting, or shaking of the injected paw. The observation period is typically divided into two phases: an early, acute phase (first 5-10 minutes) and a late, inflammatory phase (20-40 minutes post-injection).[7]
-
Data Analysis: The analgesic effect is quantified by the reduction in the duration or frequency of pain-related behaviors in the treated group compared to a vehicle-treated control group.
Signaling Pathways and Visualizations
Blockade of T-type calcium channels by this compound and other inhibitors primarily affects neuronal excitability by modulating intracellular calcium levels. This has significant downstream consequences on cellular signaling and function.
Thalamocortical Circuitry in Absence Seizures
T-type calcium channels in thalamic neurons are pivotal in generating the rhythmic spike-and-wave discharges characteristic of absence seizures. The interplay between thalamocortical (TC) neurons and reticular thalamic (RT) neurons, both of which express T-type calcium channels, creates an oscillatory circuit that can become hypersynchronous, leading to a seizure.
Caption: Thalamocortical circuit and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection
The lactate dehydrogenase (LDH) assay is a common method to evaluate the neuroprotective effects of compounds by quantifying cell death.
Caption: Workflow for assessing neuroprotection using the LDH assay.
Intracellular Calcium Signaling Pathway
The blockade of T-type calcium channels directly impacts intracellular calcium concentrations, a critical second messenger that influences a multitude of cellular processes.
Caption: T-type channel blockade disrupts intracellular calcium signaling.
Conclusion
This compound is a historically significant T-type calcium channel blocker with demonstrated efficacy in controlling absence seizures. While a direct IC50 value for its T-type channel blockade is not prominently available, comparative studies indicate that its active metabolite, dimethadione, possesses a potency comparable to the first-line anti-absence drug, ethosuximide. Furthermore, experimental evidence highlights this compound's potential neuroprotective and analgesic properties. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and benchmark the effects of this compound and other T-type calcium channel modulators in various experimental paradigms. Future research focusing on the quantitative characterization of this compound's interaction with specific T-type channel subtypes will be invaluable for a more precise understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antihyperalgesic effects of the T-type calcium channel blockers ethosuximide, this compound, and mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant-activity-of-T-type-calcium-channel-inhibitors-in-two-genetic-epilepsy-models [aesnet.org]
Safety Operating Guide
Proper Disposal of Trimethadione: A Guide for Laboratory Professionals
The safe and compliant disposal of Trimethadione is critical for ensuring laboratory safety, protecting environmental health, and adhering to federal regulations. This compound, an anticonvulsant, is classified as a hazardous pharmaceutical due to its reproductive toxicity. This guide provides essential, step-by-step procedures for its proper disposal in a research environment.
Regulatory Framework
The disposal of this compound is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, regulations pertaining to the management of hazardous waste pharmaceuticals are outlined in 40 CFR Part 266 Subpart P. A central requirement of this regulation is the stringent prohibition of disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet (sewering).[1][2]
While this compound is a prescription medication, it is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).[3] Therefore, the specific record-keeping and disposal protocols for controlled substances, such as the use of DEA Form 41 for routine disposal, are not mandated.[4][5][6] Disposal procedures must, however, strictly follow EPA guidelines for hazardous waste.
Key Disposal and Safety Data
Proper handling and disposal require adherence to specific safety measures and regulatory protocols. The following tables summarize the essential information for quick reference.
Table 1: Regulatory and Disposal Requirements
| Parameter | Guideline | Regulation/Source |
| Governing Agency | Environmental Protection Agency (EPA) | 40 CFR Part 266 Subpart P[7] |
| Waste Classification | Hazardous Waste Pharmaceutical | EPA RCRA[8][9] |
| DEA Schedule | Not a Controlled Substance | DEA Controlled Substance Schedules[3] |
| Prohibited Disposal Method | Sewering (flushing down sink or drain) | 40 CFR § 266.505[1] |
| Approved Disposal Method | Incineration via a licensed hazardous waste facility | EPA Guidance[9] |
| Record Keeping | Hazardous Waste Manifest | 40 CFR Part 262 |
Table 2: Personal Protective Equipment (PPE) and Handling
| Precaution | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Ventilation | Handle in a well-ventilated area or chemical hood | Minimizes inhalation exposure. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for disposing of expired, unused, or contaminated this compound in a laboratory setting.
Waste Identification and Segregation
-
Identify any this compound material—including pure substance, solutions, or heavily contaminated labware—as "Hazardous Waste Pharmaceutical."
-
Segregate this waste from all other waste streams, including non-hazardous trash, sharps, and biohazardous waste.
Accumulation and Storage
-
Place this compound waste into a designated, leak-proof, and robust waste container that is compatible with the chemical.
-
The container must be clearly labeled with the words: "Hazardous Waste Pharmaceuticals." [7]
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a secure, designated satellite accumulation area within or near the laboratory, away from incompatible materials.
Arranging for Disposal
-
Disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste management contractor.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this waste through municipal trash or a standard medical waste vendor.[10]
-
EHS will provide the necessary hazardous waste manifest forms for tracking the waste from the point of generation to its final disposal facility.
Record Keeping
-
Maintain meticulous records of all disposed this compound. This includes:
-
The name and quantity of the waste.
-
The date it was placed in the hazardous waste container.
-
The date of pickup by the disposal vendor.
-
-
Retain a copy of the signed hazardous waste manifest provided by the disposal contractor for a minimum of three years, or as required by institutional and state regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. ashp.org [ashp.org]
- 2. epa.gov [epa.gov]
- 3. dea.gov [dea.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. pdfguru.com [pdfguru.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. crowell.com [crowell.com]
- 9. epa.gov [epa.gov]
- 10. research-compliance.umich.edu [research-compliance.umich.edu]
Essential Safety and Logistical Guide for Handling Trimethadione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Trimethadione. Adherence to these step-by-step instructions is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous drug with potential reproductive toxicity, and it is harmful if it comes into contact with skin or is inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements
A foundational principle of handling hazardous drugs is consistent and correct use of personal protective equipment.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles or a face shield. | Protects against splashes, and aerosolized powders.[2] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator is the minimum requirement for handling powders. For spill cleanup or activities with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3][4][5][6] | Prevents inhalation of hazardous powder. Surgical masks are not sufficient.[4][7] |
Operational Procedures for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure risk.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any damage or leakage.
-
Label : Ensure the container is clearly labeled as a hazardous drug.
-
Store : Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. Some formulations may require refrigeration to minimize crystallization; always consult the manufacturer's instructions.[8]
Compounding and Handling
-
Designated Area : All handling of this compound powder should occur in a designated containment primary engineering control (C-PEC), such as a Class I or II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[7]
-
Don PPE : Before handling, put on all required PPE in the correct order.
-
Weighing : When weighing, use a disposable liner on the balance to contain any minor spills.
-
Dissolving : If dissolving the powder, do so carefully to avoid splashing.
-
Doff PPE : After handling, remove PPE in a manner that avoids self-contamination and dispose of it in the designated hazardous waste container.
Emergency Procedures
Exposure Response
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the individual to fresh air immediately.
-
Ingestion : Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
Spill Cleanup Protocol
In the event of a this compound powder spill, the primary goal is to prevent the aerosolization of the powder.
-
Alert and Secure : Alert others in the vicinity and secure the area to prevent entry.
-
Don PPE : Put on the appropriate PPE, including a respirator (PAPR recommended for larger spills).[3]
-
Contain the Spill :
-
Collect Waste :
-
Use a scoop and scraper to collect the wetted material and any broken glass.
-
Place all contaminated materials into a designated hazardous waste bag.[9]
-
-
Decontaminate the Area :
-
Clean the spill area multiple times with detergent and water, working from the outer edge of the spill inward.[9]
-
Dispose of all cleaning materials in the hazardous waste bag.
-
-
Doff and Dispose : Remove PPE and place it in the hazardous waste bag. Seal the bag and place it in the designated hazardous waste container.
-
Wash Hands : Wash hands thoroughly with soap and water.
Disposal Plan
All this compound waste, including unused product, contaminated PPE, and spill cleanup materials, must be managed as hazardous waste.
-
Segregation : Do not mix this compound waste with general or other chemical waste.
-
Containerization : Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for hazardous drug waste.[1][11][12] These are often color-coded (e.g., black for hazardous pharmaceutical waste).[12]
-
Labeling : Label waste containers with "Hazardous Drug Waste."[1]
-
Disposal : Arrange for disposal through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[1][11] Incineration is a common disposal method for pharmaceutical waste.[12]
Safe Handling Workflow
References
- 1. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
